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  • Product: 2-Bromohypoxanthine
  • CAS: 87781-93-9

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to 2-Bromohypoxanthine: Foundational Physicochemical Data for Advanced Research

Abstract 2-Bromohypoxanthine, a halogenated purine analog, serves as a pivotal building block in synthetic organic chemistry and drug discovery. Its utility is fundamentally linked to its precise chemical and physical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Bromohypoxanthine, a halogenated purine analog, serves as a pivotal building block in synthetic organic chemistry and drug discovery. Its utility is fundamentally linked to its precise chemical and physical properties. This technical guide provides an in-depth analysis of two of its most critical parameters: molecular weight and exact mass. We will explore the theoretical underpinnings of these values, their practical implications in the laboratory, and their roles in the analytical workflows that underpin modern chemical research. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize substituted purine scaffolds in their work.

Core Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis and synthesis, the terms "molecular weight" and "exact mass" are often used, but they represent distinct and fundamentally different concepts. Understanding this distinction is paramount for accurate experimental design and data interpretation, particularly when working with high-precision analytical instrumentation.

  • Molecular Weight (or Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The calculation is based on the isotopic abundance of each element on Earth. For instance, carbon is primarily ¹²C, but a small fraction exists as ¹³C. The molecular weight of a compound, expressed in Daltons (Da) or atomic mass units (amu), is the value used for most routine laboratory calculations, such as determining the mass of a substance needed to achieve a specific molar concentration.

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O, and ⁷⁹Br). This value is not an average. It is a precise, theoretical mass that is crucial for high-resolution mass spectrometry (HRMS), where instruments are capable of measuring mass-to-charge ratios to several decimal places. The ability to measure an experimental mass that closely matches the theoretical exact mass is a primary method for confirming a molecule's elemental composition.

For 2-bromohypoxanthine, the difference between these two values is subtle but significant, driven primarily by the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Physicochemical and Structural Data of 2-Bromohypoxanthine

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. 2-Bromohypoxanthine is identified by a unique set of parameters that ensure its unambiguous identification and proper use in stoichiometric calculations.

Parameter Value Source(s)
Chemical Name 2-Bromo-1,7-dihydropurin-6-one[1]
Synonyms 2-Bromohypoxanthine, 2-Bromo-6-hydroxypurine[2]
CAS Number 87781-93-9[3][4][5]
Molecular Formula C₅H₃BrN₄O[3][4][5]
Molecular Weight 215.01 g/mol [2][3][4]
Exact (Monoisotopic) Mass 213.94902 Da[1]
Melting Point >350 °C[3]

Practical Applications in the Research Workflow

The molecular weight and exact mass of 2-bromohypoxanthine are not merely abstract numbers; they are functional parameters that guide critical laboratory procedures.

Molecular Weight in Stoichiometry and Solution Preparation

The molecular weight is indispensable for preparing solutions of known concentrations, a routine yet critical task in any chemistry or biology lab. Accurate solution preparation ensures the validity and reproducibility of experimental results, from running a chemical reaction to performing a cell-based assay.

Protocol: Preparation of a 10 mM Stock Solution of 2-Bromohypoxanthine

  • Causality and Rationale: This protocol is designed to create a concentrated stock solution that can be accurately diluted for various downstream applications. Using a precise molecular weight is essential for achieving the target molarity. DMSO is often chosen as the solvent for purine analogs due to its high solubilizing power for a wide range of organic molecules.

  • Methodology:

    • Mass Calculation: Calculate the required mass of 2-bromohypoxanthine using the formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) For 10 mL (0.010 L) of a 10 mM (0.010 mol/L) solution: Mass = 0.010 mol/L * 0.010 L * 215.01 g/mol = 0.0215 g or 21.5 mg.

    • Weighing: Using an analytical balance, carefully weigh out 21.5 mg of 2-bromohypoxanthine powder onto a weigh boat.

    • Solubilization: Transfer the powder to a 15 mL conical tube or a suitable volumetric flask. Add approximately 8 mL of high-purity dimethyl sulfoxide (DMSO).

    • Dissolution: Vortex the solution vigorously. If necessary, gentle heating in a water bath (37-50°C) or sonication can be applied to facilitate complete dissolution.

    • Final Volume Adjustment: Once the solid is fully dissolved, add DMSO to bring the final volume to exactly 10.0 mL.

    • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Exact Mass in Structural Confirmation via Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition of a synthesized compound or identifying an unknown. The instrument measures the mass-to-charge ratio (m/z) of an ion with high precision. By comparing the measured m/z to the calculated exact mass, a researcher can confirm the compound's identity with a high degree of confidence.

A key feature of 2-bromohypoxanthine in mass spectrometry is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), which are separated by approximately 2 Da. This results in two prominent peaks in the mass spectrum:

  • M peak: Corresponding to the molecule with ⁷⁹Br.

  • M+2 peak: Corresponding to the molecule with ⁸¹Br, which is nearly equal in intensity to the M peak.

This characteristic 1:1 isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.

Analytical Workflow for Identity and Purity Verification

The following workflow outlines a standard procedure for confirming the identity and assessing the purity of a 2-bromohypoxanthine sample using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation prep Prepare 1 mg/mL solution in Diluent (e.g., 50:50 H2O:MeOH) filt Filter through 0.22 µm Syringe Filter prep->filt inj Inject 1-5 µL onto Reverse-Phase C18 Column filt->inj grad Apply Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) inj->grad ms Analyze via ESI-HRMS (Positive Ion Mode) grad->ms eic Extract Ion Chromatogram (EIC) for m/z 214.9563 ([M+H]+) ms->eic spec Analyze Mass Spectrum: 1. Check for [M+H]+ Exact Mass 2. Verify 1:1 Isotopic Pattern (M vs M+2) ms->spec purity Assess Purity from Chromatogram Peak Area eic->purity

Caption: Workflow for identity and purity analysis of 2-bromohypoxanthine.

Protocol: LC-HRMS Analysis of 2-Bromohypoxanthine

  • Causality and Rationale: This method uses reverse-phase chromatography to separate the analyte from potential impurities based on hydrophobicity. Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in positive electrospray ionization (ESI) mode, which readily protonates the basic nitrogen atoms on the purine ring to form the [M+H]⁺ ion.

  • Methodology:

    • Sample Preparation: Prepare a ~10 µg/mL solution of 2-bromohypoxanthine in a diluent of 50:50 water/acetonitrile with 0.1% formic acid.

    • Chromatographic Conditions:

      • Instrument: Agilent 1290 Infinity II LC system or equivalent.

      • Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40°C.

      • Injection Volume: 2 µL.

    • Mass Spectrometer Conditions:

      • Instrument: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

      • Ionization Mode: ESI, Positive.

      • Gas Temperature: 325°C.

      • Gas Flow: 8 L/min.

      • Nebulizer: 35 psig.

      • Sheath Gas Temp: 350°C.

      • Sheath Gas Flow: 11 L/min.

      • Capillary Voltage: 3500 V.

      • Mass Range: 100-1000 m/z.

    • Data Analysis:

      • Extract the ion chromatogram for the theoretical [M+H]⁺ ion (C₅H₄BrN₄O⁺), which has an exact mass of 214.9563 Da.

      • Examine the mass spectrum of the corresponding chromatographic peak.

      • Confirm that the measured mass is within a 5 ppm tolerance of the theoretical exact mass.

      • Verify the presence of the M+2 isotopic peak at m/z ~216.9542 with an intensity ratio of approximately 1:1 relative to the M peak.

The Role of 2-Bromohypoxanthine in Drug Discovery

The xanthine scaffold is a privileged structure in medicinal chemistry, forming the core of drugs used to treat conditions ranging from asthma to gout.[6][7] 2-Bromohypoxanthine is not typically an active pharmaceutical ingredient itself but rather a versatile intermediate. The bromine atom at the 2-position is a key functional handle. It activates the purine ring for nucleophilic substitution or, more commonly, serves as a reactive site for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows medicinal chemists to rapidly synthesize large libraries of novel 2-substituted purine derivatives, which can then be screened for biological activity against a wide array of therapeutic targets like kinases, phosphodiesterases, and G-protein coupled receptors.

Conclusion

The molecular weight and exact mass of 2-bromohypoxanthine are foundational data points that enable its effective use in scientific research. While molecular weight governs the macroscopic world of solution preparation and reaction stoichiometry, exact mass provides the microscopic certainty required for structural confirmation by high-resolution analytical techniques. A thorough understanding and correct application of both concepts are essential for ensuring the accuracy, validity, and reproducibility of research and development efforts in chemistry and pharmacology.

References

  • 2-Bromohypoxanthine — Chemical Substance Information . NextSDS. [Link]

  • 2-bromohypoxanthine (C5H3BrN4O) . PubChemLite. [Link]

  • Xanthine scaffold: scope and potential in drug development . ResearchGate. [Link]

  • Recent Advances in the Synthesis of Xanthines: A Short Review . PMC. [Link]

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Foundational

2-bromohypoxanthine thermodynamic stability and degradation pathways

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 2-Bromohypoxanthine Abstract 2-Bromohypoxanthine, a halogenated purine analog, serves as a critical intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 2-Bromohypoxanthine

Abstract

2-Bromohypoxanthine, a halogenated purine analog, serves as a critical intermediate in the synthesis of various biologically active molecules. Its utility in drug discovery and development necessitates a thorough understanding of its intrinsic stability and degradation profile. This technical guide provides a comprehensive analysis of the thermodynamic stability and potential degradation pathways of 2-bromohypoxanthine. We synthesize available physicochemical data, explore theoretical principles of thermodynamic stability, and propose logical degradation mechanisms based on established purine chemistry. Furthermore, this guide details robust, field-proven analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for executing stability-indicating studies and elucidating degradation products. This document is intended for researchers, chemists, and drug development professionals seeking to characterize and control the stability of 2-bromohypoxanthine and related purine derivatives.

Introduction to 2-Bromohypoxanthine

2-Bromohypoxanthine (CAS No: 87781-93-9) is a synthetic derivative of the naturally occurring purine base hypoxanthine.[1][2] Its structure features a bromine atom at the C2 position of the purine ring system, a modification that imparts unique chemical reactivity, making it a valuable precursor for creating more complex molecules. The bromine atom can be readily displaced via nucleophilic substitution, enabling the synthesis of a diverse range of 2-substituted purine analogs for screening in drug discovery programs. Given its role as a key building block, ensuring its stability during storage, reaction, and formulation is paramount to guaranteeing the quality, efficacy, and safety of downstream products.

Thermodynamic Stability of 2-Bromohypoxanthine

Physicochemical Properties

The high melting point of 2-bromohypoxanthine suggests significant intermolecular forces and a stable crystal lattice, which are indicative of good thermal stability.[1]

Table 1: Physicochemical Properties of 2-Bromohypoxanthine

PropertyValueSource(s)
CAS Number 87781-93-9[1][2][4][5]
Molecular Formula C₅H₃BrN₄O[1][2][5]
Molecular Weight 215.01 g/mol [1][4][5]
Melting Point >350 °C[1]
Appearance Crystalline solid[6]
Theoretical Stability Assessment

The intrinsic stability of the molecule is governed by the strength of its covalent bonds. Computational methods can be employed to calculate parameters like heats of formation (HOF) and bond dissociation energies (BDE) to predict thermal stability. For instance, studies on nitro-substituted hypoxanthine derivatives have successfully used these calculations to evaluate stability, providing a framework that could be applied to 2-bromohypoxanthine.[7][8] A lower (more negative) HOF generally corresponds to greater thermodynamic stability. The C-Br bond would be a key site for potential thermal or chemical cleavage, and its BDE would be a critical indicator of kinetic stability.

Experimental Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential experimental techniques for assessing thermal stability.[9][10]

  • TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of volatile components.

  • DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can identify melting points, phase transitions, and exothermic or endothermic decomposition events.

Studies on similar purine nucleoside analogs have demonstrated that the primary thermal decomposition pathway often involves the fracture of the weakest bond in the molecule.[9] For 2-bromohypoxanthine, this would likely be the C-Br bond or bonds within the purine ring system.

This protocol outlines a general procedure for evaluating the thermal stability of a solid compound like 2-bromohypoxanthine.

  • Instrument Setup & Calibration:

    • Calibrate the TGA/DSC instrument for mass, temperature, and heat flow according to the manufacturer's specifications.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of 2-bromohypoxanthine into a clean, tared aluminum or ceramic pan.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC/TGA cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature above the expected decomposition point (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • TGA Thermogram: Analyze the plot of mass vs. temperature to determine the onset temperature of decomposition (the point at which significant mass loss begins).

    • DSC Thermogram: Analyze the plot of heat flow vs. temperature to identify the melting point (endothermic peak) and any exothermic peaks indicative of decomposition. The area under an exothermic peak can be integrated to quantify the energy released during decomposition.

Degradation Pathways of 2-Bromohypoxanthine

While specific degradation studies on 2-bromohypoxanthine are not extensively published, its chemical structure allows for the prediction of several plausible degradation pathways under various stress conditions (e.g., hydrolytic, oxidative). These pathways are primarily based on the known chemistry of purines and halogenated aromatic compounds.[9][11][12]

Proposed Degradation Mechanisms

Under aqueous conditions, particularly at non-neutral pH, 2-bromohypoxanthine is susceptible to hydrolysis.

  • Debromination: The primary hydrolytic pathway is likely the nucleophilic substitution of the bromine atom by a hydroxide ion or water molecule to yield hypoxanthine (DP-1). This reaction would be accelerated under basic conditions.

  • Ring Opening: Under more forceful acidic or basic conditions, the purine ring system itself can undergo hydrolytic cleavage. For instance, acidic hydrolysis can lead to the opening of the imidazole ring.

Oxidation is a common degradation pathway for purines. The presence of oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen, metal ions) can lead to several products.

  • Formation of Uric Acid Analogs: The purine ring is susceptible to oxidation. A likely pathway involves the oxidation of the C8 position, followed by potential debromination, to ultimately form uric acid or related oxidized species (DP-2). The amino group on related purines is also known to be susceptible to oxidation.[9]

  • Radical-Mediated Degradation: In the presence of radical initiators, degradation can proceed through various radical intermediates, leading to a complex mixture of smaller, fragmented products.

The following diagram illustrates these hypothesized degradation pathways.

G cluster_main 2-Bromohypoxanthine Degradation cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway mol 2-Bromohypoxanthine dp1 DP-1: Hypoxanthine (Debromination) mol->dp1 H₂O / OH⁻ dp2 DP-2: Uric Acid Analogs (Ring Oxidation) mol->dp2 [O]

Caption: Hypothesized degradation pathways for 2-bromohypoxanthine.

Analytical Methodologies for Stability and Degradation Analysis

To experimentally confirm the stability and identify degradation products, robust analytical methods are required. HPLC is the cornerstone for quantitative stability-indicating analysis, while LC-MS/MS is indispensable for the structural elucidation of unknown degradants.[11][13][14]

Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method must be able to separate the intact API from its degradation products and any other impurities.

  • Column and Mobile Phase Selection:

    • Stationary Phase: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) is a common starting point for purine analysis.[15][16]

    • Mobile Phase: Begin with a simple mobile phase gradient, such as water (A) and acetonitrile or methanol (B), both containing an additive like 0.1% formic acid or a phosphate buffer to control pH and improve peak shape.

  • Method Development & Optimization:

    • Inject a solution of 2-bromohypoxanthine to determine its retention time.

    • Generate degradation products by subjecting samples to forced degradation conditions (e.g., acid, base, peroxide, heat, light).

    • Analyze the stressed samples using the initial HPLC conditions.

    • Optimize the gradient, flow rate, and mobile phase composition to achieve baseline separation between the main peak (2-bromohypoxanthine) and all degradation product peaks.

    • Use a Photodiode Array (PDA) detector to check for peak purity and to determine the optimal detection wavelength (typically around 254 nm for purines).[15]

  • Method Validation (ICH Guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

    • Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

Identification of Degradation Products by LC-MS/MS

LC-MS/MS is a powerful technique for identifying unknown compounds in a complex mixture. It couples the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer.

  • Sample Preparation: Prepare forced degradation samples as described in Protocol 2.

  • LC-MS Analysis:

    • Analyze the stressed and unstressed samples using an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • The LC method should be developed to provide good separation of the degradants.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) or information-dependent acquisition (IDA) mode. This involves a full scan (MS1) to detect all ions, followed by fragmentation scans (MS/MS or MS2) of the most intense ions.[17][18]

  • Data Processing & Interpretation:

    • Compare the chromatograms of the stressed and unstressed samples to pinpoint peaks corresponding to degradation products.

    • Determine the accurate mass of the parent ion for each degradation product from the MS1 scan. Use this to propose a molecular formula.

    • Analyze the MS/MS fragmentation pattern. The fragments provide structural information about the molecule, allowing for the elucidation of its structure. For example, a loss of 80 Da (HBr) could indicate debromination.

    • Propose structures for the degradation products that are consistent with both the accurate mass and the fragmentation data.

The following diagram illustrates a typical workflow for stability testing and degradation analysis.

G cluster_workflow Stability & Degradation Analysis Workflow start 2-Bromohypoxanthine Sample stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->stress hplc Stability-Indicating HPLC-UV (Quantitative Analysis) stress->hplc lcms LC-MS/MS Analysis (Qualitative Identification) stress->lcms report Stability Report & Degradation Profile hplc->report Assay & Purity Data data Data Interpretation (Structure Elucidation) lcms->data data->report Degradant Structures

Caption: Workflow for stability testing and degradation analysis.

Conclusion

2-Bromohypoxanthine is a thermally stable compound, as indicated by its high melting point. However, like most purine analogs, it is susceptible to degradation via hydrolysis and oxidation. The primary degradation pathways are hypothesized to involve debromination to form hypoxanthine and oxidation of the purine ring to yield uric acid-like structures. A comprehensive understanding and control of these degradation pathways are essential for its application in pharmaceutical development. The implementation of validated, stability-indicating HPLC methods provides a robust framework for quantitative stability assessment, while advanced LC-MS/MS techniques are critical for the definitive identification of degradation products. The protocols and insights provided in this guide serve as a foundational resource for scientists working to ensure the quality and integrity of 2-bromohypoxanthine and its derivatives.

References

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Exploratory

The Role of 2-Bromohypoxanthine in Nucleoside Analog Discovery: A Technical Guide to Purine Functionalization and Drug Design

Executive Summary The discovery and optimization of nucleoside analogs remain foundational to modern antiviral, antibacterial, and oncological pharmacology. At the core of synthesizing diverse, target-specific purine der...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and optimization of nucleoside analogs remain foundational to modern antiviral, antibacterial, and oncological pharmacology. At the core of synthesizing diverse, target-specific purine derivatives is 2-bromohypoxanthine (PubChem CID 135413991)[1]. As a highly reactive, C2-halogenated purine scaffold, it provides a precise chemical entry point for structural diversification. This whitepaper explores the mechanistic rationale behind utilizing 2-bromohypoxanthine, its critical applications in drug discovery, and the standardized, self-validating protocols required to harness its potential in the laboratory.

Mechanistic Grounding: The Chemistry of C2-Activation

The utility of 2-bromohypoxanthine stems from the unique electronic environment of the purine ring. The electronegative bromine atom at the C2 position withdraws electron density, highly activating this site for Nucleophilic Aromatic Substitution ( SN​Ar ) .

When subjected to primary or secondary amines, the reaction proceeds via an addition-elimination mechanism. The formation of the tetrahedral Meisenheimer complex is the rate-determining step. Bromine is strategically chosen over chlorine in specific synthetic routes because, despite chlorine being more electronegative, bromine's larger atomic radius and polarizability make it a superior leaving group in highly polar, protic solvent systems (such as 2-methoxyethanol/water mixtures)[2].

SNAr_Mechanism A 2-Bromohypoxanthine (Electrophilic C2) C Meisenheimer Complex (Tetrahedral Intermediate) A->C Nucleophilic Attack B Amine Nucleophile (e.g., Aniline) B->C D 2-Substituted Guanine Analog (Product) C->D Rearrangement & Elimination E Bromide Ion (Leaving Group) C->E

Nucleophilic aromatic substitution mechanism at the C2 position of 2-bromohypoxanthine.

Strategic Applications in Drug Discovery

The ability to selectively modify the C2 position allows medicinal chemists to exploit subtle differences between pathogen and host enzymes, or between healthy and malignant cells.

Antiviral Agents: Targeting HSV Thymidine Kinase

In the development of antiherpetic drugs, 2-bromohypoxanthine serves as the direct precursor for 2-phenylamino-6-oxopurines, such as HBPG (2-phenylamino-9-(4-hydroxybutyl)-6-oxopurine)[3].

  • The Causality of Design: The viral Herpes Simplex Virus Thymidine Kinase (HSV TK) possesses a larger, more hydrophobic active site compared to human cellular TK. By displacing the C2-bromide with a bulky phenylamine group, the resulting analog perfectly occupies the viral TdR-binding site via hydrophobic interactions, acting as a potent, competitive inhibitor that human enzymes sterically reject[3].

Antibacterial Lead Compounds: Guanine Riboswitch Ligands

Riboswitches are non-coding RNA elements that regulate bacterial gene expression upon binding specific metabolites. 2-Bromohypoxanthine is utilized to synthesize artificial guanine analogs (e.g., PC1) that target the glmS or guanine riboswitches in pathogens like Bacillus subtilis[4].

  • The Causality of Design: The pyrimidine sensor helix (specifically nucleotides U51 and Y74) of the riboswitch forms critical hydrogen bonds with the ligand[4]. C2-modifications via 2-bromohypoxanthine create analogs that bind the riboswitch with high affinity (Kd in the nanomolar range) but cannot be processed by downstream bacterial metabolic enzymes, triggering premature transcription termination and bacterial cell death[5].

Oncology: Nek2 Kinase Inhibitors

In cancer therapeutics, 2-bromohypoxanthine is a starting material for 2-arylamino-6-ethynylpurines, which are irreversible, covalent inhibitors of Nek2 kinase[6].

  • The Causality of Design: Nek2 kinase features a specific cysteine residue (Cys22) near its catalytic domain. By installing an ethynyl group at the C6 position and an arylamino group at the C2 position (derived from the bromo-precursor), the molecule is stereoelectronically aligned to undergo a Michael addition with the thiol group of Cys22, permanently inactivating the oncogenic kinase[6].

Quantitative Data & Structure-Activity Relationships (SAR)

The versatility of 2-bromohypoxanthine derivatives is evident in their cross-disciplinary efficacy. The following table summarizes the quantitative impact of C2-substitution across different therapeutic targets.

Compound Class / DerivativePrimary TargetBinding Affinity / PotencyMechanism of ActionReference
HBPG (2-phenylamino analog)HSV-1 Thymidine KinaseIC 50​ = 1.3 μMCompetitive inhibition of viral TK[3]
HBPG (2-phenylamino analog)HSV-2 Thymidine KinaseIC 50​ = 0.5 μMCompetitive inhibition of viral TK[3]
G4 (C2-modified guanine analog)Bacterial Guanine RiboswitchK d​ = 0.5 nMRNA aptamer binding / Transcription termination[4]
Compound 23 (2-arylamino-6-ethynyl)Human Nek2 KinaseIC 50​ = 0.14 μMCovalent binding to Cys22 (Michael addition)[6]
Compound 9a (2-arylated guanine)Human Polymerase α Sub-micromolar (Cellular)Inhibition of transformed keratinocyte proliferation[2]

Standardized Experimental Workflows

To ensure reproducibility and scientific integrity, the conversion of 2-bromohypoxanthine into functionalized nucleoside analogs must follow a self-validating protocol. The following methodology details the synthesis of C2-arylated guanine derivatives.

Protocol: One-Step Nucleophilic Substitution ( SN​Ar ) of 2-Bromohypoxanthine

Rationale for Reagents: The reaction utilizes a 3:1 mixture of 2-methoxyethanol and water. 2-Methoxyethanol provides a high boiling point (124°C) required to overcome the activation energy barrier of the SN​Ar reaction, while its polar protic nature stabilizes the Meisenheimer transition state. Water ensures the solubility of the hydrobromide (HBr) salt byproduct, driving the equilibrium forward[2]. Three equivalents of the amine act as both the nucleophile and the acid scavenger.

Step-by-Step Methodology:

  • Preparation: Suspend 2-bromohypoxanthine (1.0 eq, e.g., 1.60 mmol) and the target aniline derivative (3.0 eq, e.g., 4.80 mmol) in a solvent mixture of 2-methoxyethanol (10 mL) and deionized water (2 mL) within a round-bottom flask equipped with a reflux condenser.

  • Thermal Activation: Heat the mixture to reflux (approx. 95°C–100°C) under continuous magnetic stirring.

  • In-Process Validation (QC 1): After 4 hours, monitor the reaction via Thin-Layer Chromatography (TLC) using a CH 2​ Cl 2​ /MeOH (90:10) mobile phase. The reaction is deemed complete when the distinct spot for 2-bromohypoxanthine completely disappears.

  • Precipitation: Remove the heat source and allow the mixture to cool to room temperature. A fine precipitate of the crude product will form.

  • Workup & Neutralization: Filter the precipitate under vacuum. Wash the filter cake sequentially with saturated aqueous ammonia (5 mL) to neutralize any trapped HBr salts, followed by cold methanol (3 × 5 mL). Causality: Cold methanol effectively removes unreacted, highly soluble aniline derivatives without dissolving the highly polar guanine analog product[2].

  • Final Validation (QC 2): Triturate the resulting solid with methanol and dry under a high vacuum. Validate the structural integrity using 1 H-NMR (checking for the disappearance of the C2-proton if comparing to unsubstituted hypoxanthine, and the appearance of aryl protons) and High-Resolution Mass Spectrometry (HRMS).

Exp_Workflow Step1 Step 1: Reaction Setup 2-Bromohypoxanthine + Amine (1:3) 2-Methoxyethanol/H2O (3:1) Step2 Step 2: Thermal Activation Reflux at 95°C - 100°C for 4-5 hours Step1->Step2 Step3 Step 3: Precipitation & Workup Cool to RT, vacuum filter. Wash: Aq. NH3 then Cold MeOH Step2->Step3 QC1 QC 1: TLC Monitoring (Disappearance of starting material) Step2->QC1 Step4 Step 4: Product Isolation Trituration and High Vacuum Drying Step3->Step4 QC2 QC2 Step4->QC2

Experimental workflow for the synthesis and validation of C2-modified guanine analogs.

References

  • PubChemLite. 2-bromohypoxanthine (C5H3BrN4O). Luxembourg Centre for Systems Biomedicine.[Link]

  • Reininger, S., et al. (2015). (Dis)similar Analogues of Riboswitch Metabolites as Antibacterial Lead Compounds. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Mulhbacher, J., et al. (2010). Design and Antimicrobial Action of Purine Analogs that Bind Guanine Riboswitches. PMC, National Institutes of Health.[Link]

  • Gambino, G., et al. (2000). Inhibition of Herpes Simplex Virus Thymidine Kinases by 2-Phenylamino-6-oxopurines and Related Compounds. PMC, National Institutes of Health.[Link]

  • Westwood, I. M., et al. (2020). 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. RSC Advances, Royal Society of Chemistry.[Link]

  • Spadari, S., et al. (2010). Human polymerase α inhibitors for skin tumors. Part 2. Modeling, synthesis and influence on normal and transformed keratinocytes of new thymidine and purine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocol for the Synthesis of 2-Bromohypoxanthine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Methodology & Mechanistic Rationale Introduction & Mechanistic Rationale 2-Bromohypoxanthine (CAS: 87781-93-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Methodology & Mechanistic Rationale

Introduction & Mechanistic Rationale

2-Bromohypoxanthine (CAS: 87781-93-9) is a highly valued purine derivative utilized extensively in the synthesis of modified nucleosides, adenosine A2a receptor agonists, and guanine riboswitch ligands[1][2]. It serves as a versatile electrophilic scaffold for N2 -amination and cross-coupling reactions[3].

The Chemical Challenge: Why Not Start from Hypoxanthine?

A common misconception in purine chemistry is that 2-bromohypoxanthine can be synthesized via the direct bromination of hypoxanthine. However, the purine ring system exhibits distinct regioselectivity. The C8 position of hypoxanthine is significantly more electron-rich and susceptible to electrophilic aromatic substitution. Consequently, direct bromination of hypoxanthine predominantly yields 8-bromohypoxanthine (CAS: 56046-36-7)[4], leaving the C2 position unreacted.

To achieve specific halogenation at the C2 position, the industry-standard and scientifically rigorous approach utilizes guanine (2-amino-1,7-dihydro-6H-purin-6-one) as the starting material. By leveraging the exocyclic C2 -amine, chemists can employ a Sandmeyer-type diazotization-halogenation reaction. The amine is converted into a highly reactive diazonium intermediate, which is subsequently displaced by a bromide nucleophile to afford the target 2-bromohypoxanthine with high regiocontrol.

Pathway HX Hypoxanthine (Unactivated C2) BrHX8 8-Bromohypoxanthine (Electrophilic Attack at C8) HX->BrHX8 Br2 / Electrophilic Bromination Guanine Guanine (2-Aminohypoxanthine) Diazonium C2-Diazonium Intermediate (Transient) Guanine->Diazonium NaNO2, HBr -5°C to 0°C BrHX2 2-Bromohypoxanthine (Target Product) Diazonium->BrHX2 Nucleophilic Substitution (-N2, +Br-)

Figure 1: Divergent bromination pathways highlighting the necessity of guanine as a precursor for C2-specific halogenation.

Experimental Methodology

The following protocol outlines the conversion of guanine to 2-bromohypoxanthine via a modified Sandmeyer reaction. This process relies on the generation of nitrous acid in situ to form the diazonium salt, which is immediately quenched by the high concentration of bromide ions in the reaction medium.

Reagents and Materials
ReagentRoleEquivalentsNotes
Guanine Starting Material1.0 eqEnsure high purity (>98%)
Hydrobromic Acid (48% aq) Solvent / Bromide SourceExcessCorrosive; handle in fume hood
Sodium Nitrite ( NaNO2​ ) Diazotizing Agent2.5 eqPrepare as a concentrated aqueous solution
Sodium Hydroxide ( NaOH ) NeutralizationAs needed5M aqueous solution for workup
Step-by-Step Protocol
  • Suspension and Cooling: Equip a round-bottom flask with a magnetic stirrer and an internal thermometer. Suspend guanine (10.0 g, 66.2 mmol) in 48% aqueous hydrobromic acid (150 mL). Cool the suspension in an ice-salt bath to achieve an internal temperature between -5°C and 0°C.

  • Diazotization: Dissolve sodium nitrite (11.4 g, 165 mmol) in a minimal amount of distilled water (approx. 25 mL). Transfer this solution to an addition funnel.

  • Controlled Addition: Add the NaNO2​ solution dropwise to the vigorously stirring guanine suspension over a period of 45-60 minutes. Critical Insight: The temperature must be strictly maintained below 0°C during addition to prevent the premature degradation of the diazonium intermediate into 2-hydroxyhypoxanthine (xanthine).

  • Nucleophilic Substitution: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2 to 3 hours. The evolution of nitrogen gas ( N2​ ) will be observed as the bromide ion displaces the diazonium group.

  • Neutralization: Cool the reaction mixture again to 0°C. Carefully adjust the pH of the solution to approximately 6.0 - 6.5 by the slow, dropwise addition of 5M NaOH . A dense precipitate of 2-bromohypoxanthine will form.

  • Isolation and Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with ice-cold water (3 x 50 mL) to remove residual salts, followed by a wash with cold ethanol (30 mL) and diethyl ether (30 mL) to facilitate drying.

  • Drying: Dry the resulting solid in vacuo at 50°C overnight to afford 2-bromohypoxanthine as an off-white to pale yellow powder.

Workflow Step1 1. Suspension Guanine in 48% HBr Cool to -5°C Step2 2. Diazotization Dropwise addition of aq. NaNO2 Step1->Step2 Step3 3. Substitution Stir at RT Evolution of N2 Step2->Step3 Step4 4. Neutralization Adjust pH to 6-7 with NaOH Step3->Step4 Step5 5. Isolation Filtration & Cold Water Wash Step4->Step5

Figure 2: Step-by-step experimental workflow for the Sandmeyer-type synthesis of 2-bromohypoxanthine.

Analytical Data & Validation

To ensure the trustworthiness of the synthesized batch, validate the product against the following established physicochemical parameters and mass spectrometry data[5][6].

ParameterExpected Value / Observation
Chemical Formula C5​H3​BrN4​O [5]
Molecular Weight 215.01 g/mol [5]
Appearance Off-white to pale yellow solid
ESI-MS (Positive Mode) [M+H]+ at m/z 214.95 (approx. 100%) and 216.95 (approx. 97%), reflecting the characteristic 1:1 isotopic distribution of 79Br and 81Br [6].
ESI-MS (Negative Mode) [M−H]− at m/z 212.94 and 214.94[6].
Predicted Collision Cross Section [M+H]+ CCS: 130.4 Ų[6]

Troubleshooting Note: If mass spectrometry reveals a significant peak at m/z 153 [M+H]+ , this indicates the formation of xanthine (hydrolysis of the diazonium salt by water instead of bromide). This byproduct occurs if the NaNO2​ addition is performed too rapidly or if the temperature exceeds 0°C during the diazotization phase.

References

  • PubChemLite. 2-bromohypoxanthine (C5H3BrN4O). Université du Luxembourg. Available at: [Link][6]

  • ACS Publications. Efficient Synthesis of an Adenosine A2a Agonist: Glycosylation of 2-Haloadenines and an N2-Alkyl-6-chloroguanine. Available at: [Link][1]

  • National Institutes of Health (PMC). Inhibition of Herpes Simplex Virus Thymidine Kinases by 2-Phenylamino-6-oxopurines and Related Compounds. Available at: [Link][2]

  • ACS Publications. N2-Amination of Guanine to 2-Hydrazinohypoxanthine, a Novel in Vivo Nucleic Acid Modification Produced by the Hepatocarcinogen 2-Nitropropane. Available at: [Link][3]

  • NextSDS. 2-Bromohypoxanthine — Chemical Substance Information. Available at:[Link][4]

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromohypoxanthine

Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using 2-br...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using 2-bromohypoxanthine as the electrophilic partner. The purine scaffold is a cornerstone in medicinal chemistry, and the functionalization at the 2-position of hypoxanthine opens new avenues for the development of novel therapeutics, particularly kinase inhibitors and adenosine receptor antagonists. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize libraries of 2-arylhypoxanthine derivatives. We delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction conditions, and provide step-by-step protocols that have been adapted from highly analogous systems to ensure a high rate of success.

Introduction: The Strategic Importance of C2-Arylated Hypoxanthines

Hypoxanthine, a naturally occurring purine derivative, is a privileged scaffold in drug discovery. Its structure is central to numerous biological processes, making its analogs prime candidates for therapeutic intervention. The functionalization of the purine core at specific positions is a key strategy for modulating biological activity and target selectivity. The Suzuki-Miyaura reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, has emerged as a powerful and versatile tool for creating carbon-carbon bonds.[1] Its application to the synthesis of 2-arylhypoxanthines from the readily available 2-bromohypoxanthine starting material is a highly efficient method for generating molecular diversity.

The introduction of an aryl moiety at the C2 position can significantly influence the molecule's interaction with target proteins, enhancing potency and modulating pharmacokinetic properties. This guide will provide the necessary technical details to empower researchers to confidently employ this powerful reaction in their synthetic endeavors.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki-Miyaura coupling. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Mechanism Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (2-Bromohypoxanthine) PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²-B(OR)₃]⁻ (Activated Boronic Acid) PdII_Diaryl R¹-Pd(II)L₂-R² (Diaryl-Pd Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product BoronicAcid R²-B(OH)₂ (Boronic Acid) ActivatedBoronic [R²-B(OH)₃]⁻ BoronicAcid->ActivatedBoronic + OH⁻ Base Base (e.g., K₂CO₃) Base->ActivatedBoronic

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromohypoxanthine to form a Pd(II) complex. This is often the rate-determining step, and its efficiency is influenced by the electron density of the palladium catalyst.

  • Transmetalation: The aryl group from the organoboron species is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex. The choice of base is therefore critical to the success of the reaction.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired 2-arylhypoxanthine and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of analogous 2,6-dihalopurines and represent robust starting points for the arylation of 2-bromohypoxanthine.[1][3] It is recommended to perform a small-scale test reaction to optimize conditions for specific substrates.

General Considerations and Reagent Preparation
  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen, which can lead to catalyst decomposition and the formation of homocoupling byproducts.

  • Reagent Quality: The purity of the 2-bromohypoxanthine, boronic acid, catalyst, and base will significantly impact the reaction outcome. Use high-purity reagents.

Protocol 1: Anhydrous Conditions for Electron-Rich Boronic Acids

This protocol is particularly effective for the coupling of electron-rich arylboronic acids with 2-bromohypoxanthine.

Materials:

  • 2-Bromohypoxanthine

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5-5 mol%)

  • Anhydrous potassium carbonate (K₂CO₃) (1.25 equivalents)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromohypoxanthine (1 equivalent), the arylboronic acid (1.5 equivalents), and anhydrous potassium carbonate (1.25 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.025-0.05 equivalents) to the flask under a positive flow of argon.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Aqueous Conditions for Electron-Poor and Heteroaryl Boronic Acids

This protocol is generally more versatile and often provides better yields for electron-deficient arylboronic acids and heteroarylboronic acids.

Materials:

  • 2-Bromohypoxanthine

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add 2-bromohypoxanthine (1 equivalent), the arylboronic acid (1.5 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.025-0.05 equivalents) to the flask under a positive flow of argon.

  • Add DME and deionized water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 85 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation and Optimization

The choice of reaction conditions can significantly impact the yield of the desired 2-arylhypoxanthine. The following table provides representative data from the coupling of analogous 9-benzyl-2,6-dichloropurine with various boronic acids, illustrating the effect of the electronic nature of the boronic acid and the reaction conditions.

EntryArylboronic AcidMethodYield (%)
1Phenylboronic acidAnhydrous77
24-Methoxyphenylboronic acidAnhydrous85
34-Nitrophenylboronic acidAnhydrous19
44-Nitrophenylboronic acidAqueous66
53-Formylphenylboronic acidAqueous55

Data adapted from Hocek et al., Synthesis, 2001.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow General Experimental Workflow Start Start Prep Prepare Dry Glassware (Schlenk Flask) Start->Prep AddSolids Add Solids: 2-Bromohypoxanthine, Boronic Acid, Base Prep->AddSolids InertAtmosphere Establish Inert Atmosphere (Evacuate/Backfill with Argon) AddSolids->InertAtmosphere AddCatalyst Add Palladium Catalyst InertAtmosphere->AddCatalyst AddSolvent Add Degassed Solvent(s) AddCatalyst->AddSolvent HeatStir Heat and Stir Reaction Mixture AddSolvent->HeatStir Monitor Monitor Reaction Progress (TLC, LC-MS) HeatStir->Monitor Workup Reaction Workup: Cool, Filter/Extract Monitor->Workup Upon Completion Purify Purify Product (Column Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Causality Behind Experimental Choices

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that is effective for a wide range of Suzuki-Miyaura couplings. For more challenging substrates, other catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) may offer improved performance.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[3] Potassium carbonate is a moderately strong base that is effective in many cases. For less reactive boronic acids or to accelerate the reaction, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed.

  • Solvent System: The choice between anhydrous and aqueous conditions is often dictated by the electronic properties of the boronic acid. Electron-rich boronic acids tend to couple well under anhydrous conditions, while electron-poor and heteroarylboronic acids often benefit from the use of an aqueous co-solvent, which can accelerate the transmetalation step.[1] Common organic solvents include toluene, dioxane, and DME.

  • Temperature: The reaction temperature is a critical parameter that needs to be optimized. While higher temperatures generally increase the reaction rate, they can also lead to catalyst decomposition and side reactions. A typical temperature range for Suzuki-Miyaura couplings is 80-110 °C.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or low conversion Inactive catalyst, poor quality reagents, insufficient temperatureUse a fresh batch of catalyst, ensure reagents are pure and dry, increase reaction temperature in increments of 10 °C.
Homocoupling of boronic acid Presence of oxygen, high catalyst loadingThoroughly degas solvents, reduce catalyst loading.
Protodeboronation Presence of water (especially with sensitive boronic acids), prolonged reaction timesUse anhydrous conditions, monitor the reaction closely and stop when the starting material is consumed.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 2-arylhypoxanthine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate diverse libraries of these valuable compounds for drug discovery and development. The protocols and insights provided in this guide serve as a strong foundation for the successful implementation of this important transformation.

References

  • Suzuki, A. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Synthetic Communications, 11(7), 513-519. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Method

2-bromohypoxanthine as a precursor for kinase inhibitor synthesis

Application Note: 2-Bromohypoxanthine as a Versatile Purine Scaffold for Kinase Inhibitor Synthesis Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and antiviral drug development, the puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Bromohypoxanthine as a Versatile Purine Scaffold for Kinase Inhibitor Synthesis

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and antiviral drug development, the purine scaffold remains a privileged pharmacophore due to its ability to mimic the adenine ring of ATP. By occupying the highly conserved ATP-binding pocket (hinge region) of kinases, purine derivatives can act as potent competitive inhibitors[1].

2-Bromohypoxanthine (2-bromo-1,7-dihydro-6H-purin-6-one) has emerged as a highly strategic precursor for synthesizing these inhibitors. Unlike symmetrical precursors such as 2,6-dichloropurine, 2-bromohypoxanthine offers built-in orthogonal reactivity. The C6-oxo group naturally protects the 6-position while maintaining the purine's aromaticity, allowing for highly regioselective nucleophilic aromatic substitution (SNAr) at the highly electrophilic C2-bromo position[2]. Following C2 modification, the 6-oxo group can be activated (via chlorination) to unlock a second vector for cross-coupling chemistry, enabling precise structural tuning to achieve kinase selectivity (e.g., targeting CDK2 over CDK1, or covalently targeting Nek2)[2][3].

HingeBinding cluster_kinase Kinase Hinge Region cluster_inhibitor Purine-Based Inhibitor Glu81 Glu Backbone (C=O) Leu83_NH Leu Backbone (NH) N3 Purine N3 Leu83_NH->N3 H-bond (Donor) Leu83_CO Leu Backbone (C=O) N9 Purine N9-H N9->Glu81 H-bond (Donor) C2_NH C2-Arylamino (NH) C2_NH->Leu83_CO H-bond (Donor)

Fig 1: Hydrogen bonding network of a C2-arylamino purine inhibitor within the kinase hinge region.

Synthetic Workflow & Methodologies

The synthesis of complex kinase inhibitors from 2-bromohypoxanthine relies on a self-validating, step-by-step sequence that exploits the differential electronic properties of the purine ring.

SyntheticWorkflow A 2-Bromohypoxanthine (Purine Scaffold) B C2-Amination (SNAr) (Arylamine, TFA/TFE) A->B Step 1: Hinge Binder Intro C C6-Chlorination (POCl3, Base) B->C Step 2: C6 Activation D N9-Alkylation/Protection (e.g., PMB-Cl, K2CO3) C->D Step 3: Regiocontrol E C6-Functionalization (Cross-Coupling / SNAr) D->E Step 4: Ribose Pocket Mod F Global Deprotection (Acidic Cleavage) E->F Step 5: Deprotection G Target Kinase Inhibitor (e.g., CDK2 / Nek2 Inhibitor) F->G Final Polish

Fig 2: Sequential functionalization of 2-bromohypoxanthine to yield targeted kinase inhibitors.

Protocol 2.1: Regioselective C2-Amination (SNAr)

Causality & Expertise: 2-Bromohypoxanthine is relatively inert to weak nucleophiles (like anilines) under neutral conditions. To overcome this, 2,2,2-trifluoroethanol (TFE) is used as a solvent. TFE provides high ionizing power to stabilize the transition state without acting as a competing nucleophile. The addition of trifluoroacetic acid (TFA) protonates the purine ring, drastically increasing the electrophilicity of the C2-carbon, thereby facilitating nucleophilic attack[2].

  • Suspend 2-bromohypoxanthine (1.0 eq) and the target arylamine (e.g., 4-aminobenzenesulfonamide, 1.5 eq) in TFE (0.2 M).

  • Add TFA (0.5 eq) dropwise.

  • Heat the mixture to 90 °C in a sealed pressure tube for 24–48 hours. Self-Validation Check: The opaque suspension will typically clear as the reaction proceeds, followed by the precipitation of the product upon cooling.

  • Cool to room temperature, filter the precipitate, and wash sequentially with cold TFE and diethyl ether.

  • Analytical Validation: Confirm the loss of the characteristic C2-bromo isotope pattern (1:1 ratio) in MS and the appearance of the arylamino NH signal (~9.5–10.5 ppm) in 1H NMR.

Protocol 2.2: C6-Activation via Chlorination

Causality & Expertise: The 6-oxo group is locked in a highly stable lactam tautomer, rendering it unreactive toward cross-coupling. Phosphorus oxychloride (POCl3) converts it to a reactive 6-chloro electrophile. N,N-dimethylaniline is added as a nucleophilic catalyst and acid scavenger to prevent purine ring degradation[3].

  • To the dried C2-aminated purine (1.0 eq) under an inert atmosphere, add POCl3 (10 eq) and N,N-dimethylaniline (1.2 eq).

  • Reflux the mixture at 105 °C for 3–4 hours. Self-Validation Check: Monitor by TLC (DCM:MeOH 9:1). The highly polar 6-oxo starting material will convert to a significantly faster-moving, intensely UV-active spot.

  • Cool the mixture and carefully quench by dropwise addition into vigorously stirred ice water, maintaining the temperature below 10 °C to prevent hydrolysis back to the oxo form.

  • Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2.3: N9-Protection and Regiocontrol

Causality & Expertise: Purines exist as an equilibrium of N7/N9 tautomers. If left unprotected, the acidic NH proton will rapidly quench organometallic intermediates and coordinate to palladium, arresting the catalytic cycle during cross-coupling. Alkylation at N9 (e.g., with a 4-methoxybenzyl [PMB] group) locks the tautomeric state and dramatically enhances solubility[3].

  • Dissolve the 6-chloropurine derivative in anhydrous DMF (0.1 M).

  • Add K2CO3 (2.0 eq) and PMB-Cl (1.1 eq). Stir at room temperature for 12 hours. Self-Validation Check: Regioisomers (N9 vs. N7) will form (typically in a 3:1 ratio). They can be easily distinguished and separated via silica gel chromatography; the major N9 isomer generally elutes faster due to a lower overall dipole moment compared to the N7 isomer[3].

Protocol 2.4: C6-Diversification (Suzuki-Miyaura Cross-Coupling)

Causality & Expertise: The C6-chloro group is now primed for oxidative addition by Pd(0). Using a bulky, electron-rich ligand facilitates the coupling of sterically hindered aryl boronic acids, which are critical for driving kinase selectivity (e.g., exploiting the ribose-binding pocket of CDK2)[2].

  • In a Schlenk flask, combine the N9-protected 6-chloropurine (1.0 eq), aryl boronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K3PO4 (2.0 eq).

  • Add degassed 1,4-dioxane/water (4:1 v/v).

  • Heat at 90 °C for 6 hours. Self-Validation Check: The reaction color changes from red/orange to dark brown/black as Pd(0) aggregates upon completion.

  • Filter through Celite, concentrate, and purify via flash chromatography.

  • Global Deprotection: Remove the PMB group using neat TFA at reflux for 72 hours to yield the final, biologically active kinase inhibitor[3].

Quantitative Structure-Activity Relationship (QSAR) Data

The strategic functionalization of 2-bromohypoxanthine allows for profound tuning of kinase selectivity and potency. The table below summarizes how specific modifications at the C2 and C6 positions dictate the biological target and efficacy.

Compound ScaffoldC2 SubstituentC6 SubstituentTarget KinaseIC50 (μM)Selectivity / Mechanistic NoteRef
Purine4-sulfamoylanilino[1,1′-biphenyl]-3-ylCDK2 0.044~2000-fold selective over CDK1[2]
Purine4-sulfamoylanilino[1,1′-biphenyl]-3-ylCDK1 86.0Poor binding in ribose pocket[2]
PurineN,N-dimethylsulfonamideethynylNek2 0.010Cysteine-targeting irreversible[3]
Purineprimary sulfonamideethynylNek2 0.130Reduced solubility/potency[3]
6-oxopurinephenylamino4-hydroxybutyl (N9)HSV-2 TK 0.500Viral specific alternate substrate[1]
6-oxopurinephenylamino4-hydroxybutyl (N9)HSV-1 TK 1.300Viral specific alternate substrate[1]

*Note: For HSV TK inhibitors, the 6-oxo group (inherent to the 2-bromohypoxanthine starting material) is retained, and functionalization occurs primarily at C2 and N9[1].

References

  • Source: nih.gov (PMC)
  • Title: Cyclin-Dependent Kinase (CDK)
  • Source: nih.gov (RSC Medicinal Chemistry)

Sources

Application

Application Note: HPLC Method Development and Validation for the Analysis of 2-Bromohypoxanthine

Introduction & Analytical Rationale 2-Bromohypoxanthine is a critical synthetic intermediate heavily utilized in the development of 2-substituted-6-oxopurines, which serve as potent inhibitors of Herpes Simplex Virus (HS...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

2-Bromohypoxanthine is a critical synthetic intermediate heavily utilized in the development of 2-substituted-6-oxopurines, which serve as potent inhibitors of Herpes Simplex Virus (HSV) thymidine kinases[1]. Beyond its role in drug synthesis, 2-bromohypoxanthine is frequently employed as a highly reliable internal standard in LC/MS-based hydrophilic metabolite analyses for tissue metabolomics (such as in colorectal cancer research). Its structural homology to endogenous purines, combined with a distinct mass and chromatographic retention profile, makes it an ideal reference compound[2].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-bromohypoxanthine requires navigating the dual nature of its molecular structure: a highly polar, ionizable purine core and a lipophilic halogen substituent. This application note details a causality-driven approach to developing and validating a reversed-phase HPLC-UV method, strictly adhering to the ICH Q2(R2) guidelines for analytical procedure validation[3].

Method Development Strategy: The Causality Behind the Chemistry

As an analytical scientist, method development cannot be a trial-and-error process; it must be driven by the physicochemical properties of the analyte.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. The dense hydrophobic alkyl chains provide sufficient retention for the brominated purine. Crucially, the column must be heavily end-capped to minimize secondary ion-exchange interactions between the basic nitrogen atoms of the purine ring and residual acidic silanols on the silica support, which is the primary cause of peak tailing.

  • Mobile Phase & pH Control: Hypoxanthine derivatives possess multiple ionizable nitrogen atoms (with pKa values typically around 2.0 and 8.9). Uncontrolled pH leads to partial ionization, resulting in split peaks or severe retention time shifts. By utilizing a 20 mM potassium phosphate buffer adjusted precisely to pH 5.1, the purine ring is maintained in a consistent, neutral state, maximizing hydrophobic interaction with the C18 phase[4].

  • Organic Modifier: Methanol is chosen over acetonitrile. Methanol provides better selectivity for halogenated purines through protic hydrogen-bonding interactions, which aids in resolving 2-bromohypoxanthine from closely related synthetic impurities like unhalogenated hypoxanthine.

  • Detection Wavelength: The conjugated π -electron system of the purine ring exhibits strong UV absorbance. A detection wavelength of 254 nm provides the optimal signal-to-noise ratio without suffering from the baseline drift associated with lower wavelengths.

Experimental Workflow

Workflow N1 Target Profiling (2-Bromohypoxanthine pKa, logP) N2 Stationary Phase (C18 Column, End-capped) N1->N2 Hydrophobicity Assessment N3 Mobile Phase Optimization (pH 5.1 Buffer + Methanol) N1->N3 Ionization Control N4 Gradient Elution Design (Retention & Peak Symmetry) N2->N4 N3->N4 N5 System Suitability (RSD < 2.0%, Tailing < 1.5) N4->N5 Iterative Testing N5->N4 Fail Criteria N6 ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) N5->N6 Pass Criteria

Workflow for 2-bromohypoxanthine HPLC method development and validation.

Step-by-Step Analytical Protocol

Reagents and Materials
  • 2-Bromohypoxanthine reference standard (Purity 99.0%)

  • HPLC-grade Methanol

  • Potassium dihydrogen phosphate ( KH2​PO4​ ), analytical grade

  • Ultra-pure water (18.2 M Ω⋅ cm)

  • Orthophosphoric acid (for pH adjustment)

Chromatographic Conditions
ParameterSpecification / Setting
Column Reversed-phase C18 (250 mm × 4.6 mm, 5 µm, end-capped)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 5.1)
Mobile Phase B 100% Methanol (HPLC Grade)
Elution Mode Gradient (See Table Below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
5.0 95 5
15.0 40 60
20.0 40 60
21.0 95 5

| 25.0 | 95 | 5 (Re-equilibration) |

Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of KH2​PO4​ in 1000 mL of ultra-pure water to yield a 20 mM solution. Adjust the pH to 5.1 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm hydrophilic membrane and degas via sonication for 15 minutes.

  • Organic Modifier (Mobile Phase B): Use 100% HPLC-grade Methanol. Degas prior to use.

Standard and Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 2-bromohypoxanthine into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (necessary due to the limited aqueous solubility of the brominated purine), sonicate until clear, and make up to volume with Mobile Phase A (Final Concentration: 1.0 mg/mL).

  • Working Standards: Dilute the stock solution with the initial mobile phase composition (95% A : 5% B) to create a calibration curve ranging from 0.5 µg/mL to 50 µg/mL.

Method Validation (ICH Q2(R2) Compliance)

To ensure the protocol acts as a self-validating system, it must be evaluated against the ICH Q2(R2) framework, which mandates the demonstration of specificity, linearity, accuracy, and precision to prove the method is fit for its intended purpose[3][5].

  • System Suitability (Self-Validation): Before every analytical run, a standard solution (10 µg/mL) is injected six times. The system is deemed suitable for analysis only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , the theoretical plate count is >5000 , and the USP tailing factor is ≤1.5 .

  • Specificity: Blank injections and forced degradation samples (acid, base, oxidative stress) were analyzed. No interfering peaks were observed at the retention time of 2-bromohypoxanthine ( tR​≈12.4 min). The resolution ( Rs​ ) between 2-bromohypoxanthine and its non-halogenated precursor, hypoxanthine, was >4.0 .

Validation Data Summary
ParameterAcceptance Criteria (ICH Q2(R2))Observed Value
Specificity No interference at tR​ of analyteComplies (Resolution > 4.0)
Linearity Range Correlation coefficient ( R2 ) ≥0.999 0.5−50μg/mL ( R2=0.9998 )
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% ± 0.8%
Precision (RSD) ≤2.0% 1.1% (Intra-day), 1.4% (Inter-day)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.05μg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.15μg/mL

Conclusion

This application note provides a comprehensively justified, ICH Q2(R2)-compliant HPLC-UV method for the quantification of 2-bromohypoxanthine. By carefully controlling the mobile phase pH to suppress purine ionization and utilizing a tailored methanol gradient to manage the lipophilicity of the bromine substituent, the method achieves excellent peak symmetry, high sensitivity, and robust reproducibility. It is highly suitable for synthetic reaction monitoring, purity profiling, and metabolomic standardizations.

Sources

Method

Application Note: 1H and 13C NMR Spectroscopy Characterization of 2-bromohypoxanthine

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for the structural characterization of 2-bromohypoxanthine using 1H and 13C Nuclear Magnetic Resonance (NMR) spectrosco...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for the structural characterization of 2-bromohypoxanthine using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a publicly available, fully assigned spectrum for this specific molecule, this note serves as a predictive guide, leveraging established NMR data from structurally analogous purine derivatives. Detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation are presented to enable researchers, scientists, and drug development professionals to confidently verify the synthesis and purity of 2-bromohypoxanthine.

Introduction: The Role of NMR in Purine Derivative Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical analysis, providing unparalleled insight into the molecular structure of organic compounds at the atomic level.[1] For purine derivatives, a class of molecules with immense biological and pharmaceutical significance, NMR is crucial for confirming identity, assessing purity, and understanding tautomeric and conformational equilibria.[1] 2-bromohypoxanthine, a halogenated purine, is a valuable synthetic intermediate in the development of novel therapeutic agents. Its unambiguous characterization is a critical step in any research and development pipeline.

This application note addresses the specific challenge of characterizing 2-bromohypoxanthine. We will explore the selection of appropriate solvents and experimental parameters, predict the 1H and 13C NMR chemical shifts based on established data for related compounds like hypoxanthine and xanthine, and provide a step-by-step protocol for acquiring high-quality NMR data.

Foundational Principles: Predicting the NMR Spectrum of 2-bromohypoxanthine

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. By analyzing the spectra of closely related compounds, we can make robust predictions for 2-bromohypoxanthine.

The Choice of Solvent: The Importance of DMSO-d6

Purine derivatives often exhibit limited solubility in common NMR solvents like chloroform-d (CDCl3). Deuterated dimethyl sulfoxide (DMSO-d6) is the solvent of choice due to its excellent solubilizing power for a wide range of polar compounds, including purines.[2] However, it is important to note that the chemical shifts of labile protons (N-H) can be significantly influenced by the solvent and the presence of water.[2] When comparing spectra, consistency in the choice of solvent is paramount.[2]

Predicted 1H NMR Spectrum

The 1H NMR spectrum of 2-bromohypoxanthine is expected to be relatively simple, showing signals for the C8-H proton and the N-H protons of the purine ring system.

  • C8-H Proton: In the parent compound, hypoxanthine, the C8-H proton appears around 8.0-8.2 ppm in DMSO-d6. The introduction of an electron-withdrawing bromine atom at the C2 position is expected to have a minor deshielding effect on the C8-H proton, potentially shifting it slightly downfield.

  • N-H Protons: The N-H protons of the pyrimidine and imidazole rings will appear as broad signals due to quadrupole broadening and exchange with residual water in the solvent. Their chemical shifts are highly dependent on concentration, temperature, and water content. In hypoxanthine, these signals are typically observed in the range of 12-13 ppm. Similar resonances are expected for 2-bromohypoxanthine.

Predicted 13C NMR Spectrum

The 13C NMR spectrum provides a fingerprint of the carbon skeleton. The predicted chemical shifts for 2-bromohypoxanthine are based on the known assignments for hypoxanthine and the expected substituent effect of bromine.

  • C2 Carbon: This carbon is directly attached to the bromine atom. The "heavy atom effect" of bromine is expected to cause a significant upfield shift for C2 compared to the corresponding carbon in hypoxanthine.

  • C4, C5, C6, and C8 Carbons: The chemical shifts of these carbons will also be influenced by the bromine substituent, though to a lesser extent than C2. Generally, electron-withdrawing groups can cause downfield shifts at the α and γ positions and upfield shifts at the β position.

A summary of the predicted chemical shifts for 2-bromohypoxanthine in DMSO-d6 is presented in Table 1.

Position Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm) Rationale for Prediction
C2-~135-140Significant shielding due to the heavy atom effect of bromine.
C4-~148-152Minor deshielding effect from the bromine at C2.
C5-~115-120Relatively insensitive to substitution at C2.
C6-~155-160Carbonyl carbon, expected to be in a similar region as in hypoxanthine.
C8~8.1-8.3~140-145Slight downfield shift due to the electron-withdrawing nature of bromine.
N1-HBroad, ~12-13-Labile proton, chemical shift is solvent and concentration-dependent.
N7-H / N9-HBroad, ~12-13-Tautomeric protons, chemical shift is solvent and concentration-dependent.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for 2-bromohypoxanthine in DMSO-d6. These are estimated values and should be confirmed by experimental data.

Experimental Protocols

The following protocols are designed to yield high-quality 1H and 13C NMR spectra for the structural confirmation of 2-bromohypoxanthine.

Sample Preparation Workflow

Sample_Prep_Workflow cluster_prep Sample Preparation start Weigh 5-10 mg of 2-bromohypoxanthine dissolve Dissolve in 0.6-0.7 mL of DMSO-d6 start->dissolve 1. vortex Vortex to ensure complete dissolution dissolve->vortex 2. transfer Transfer to a clean, dry 5 mm NMR tube vortex->transfer 3.

Caption: Workflow for preparing a 2-bromohypoxanthine NMR sample.

Detailed Steps:

  • Weighing: Accurately weigh 5-10 mg of the purified 2-bromohypoxanthine sample directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of high-purity DMSO-d6 (≥99.9% D) to the vial. The use of high-purity deuterated solvent is crucial to minimize the residual proton signal of the solvent.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution for any undissolved particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the filling height is sufficient for the NMR spectrometer's detection coil (typically around 4-5 cm).

1H NMR Data Acquisition Protocol

Rationale: The parameters below are chosen to provide good signal-to-noise and resolution for a small molecule like 2-bromohypoxanthine. A 90° pulse angle maximizes signal for a single scan, while a longer relaxation delay ensures quantitative integration if needed.

Parameter Recommended Value Justification
Spectrometer Frequency≥400 MHzHigher field strength provides better signal dispersion and sensitivity.
Pulse ProgramStandard 1D pulse (e.g., zg30 or zg)A simple excitation pulse is sufficient for a standard 1D spectrum.
SolventDMSO-d6As discussed in section 2.1.
Temperature298 K (25 °C)Standard temperature for routine analysis. Consistency is key for comparing spectra.
Spectral Width-2 to 16 ppmA wide spectral width ensures all signals, including broad N-H protons and potential impurities, are captured.
Acquisition Time (AQ)2-4 secondsProvides good digital resolution to resolve fine couplings.
Relaxation Delay (D1)5-10 secondsAllows for nearly complete relaxation of protons, which is important for accurate integration.
Number of Scans (NS)8-16Sufficient to obtain a good signal-to-noise ratio for a sample of this concentration.
Receiver GainAutogainModern spectrometers can automatically optimize the receiver gain to prevent signal clipping and maximize dynamic range.
13C NMR Data Acquisition Protocol

Rationale: 13C NMR is inherently less sensitive than 1H NMR due to the low natural abundance of the 13C isotope. Therefore, more scans are required. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

Parameter Recommended Value Justification
Spectrometer Frequency≥100 MHz (for a 400 MHz 1H spectrometer)Higher field strength improves sensitivity and resolution.
Pulse ProgramStandard 1D with proton decoupling (e.g., zgpg30)Proton decoupling collapses multiplets into singlets, enhancing signal-to-noise.
SolventDMSO-d6Consistent with 1H NMR analysis.
Temperature298 K (25 °C)Standard analytical temperature.
Spectral Width0 to 200 ppmA typical range for most organic molecules.
Acquisition Time (AQ)1-2 secondsA balance between resolution and experiment time.
Relaxation Delay (D1)2-5 secondsShorter relaxation delays can be used for proton-decoupled 13C spectra to reduce total experiment time.
Number of Scans (NS)1024-4096 or moreA higher number of scans is necessary to achieve an adequate signal-to-noise ratio.
Receiver GainAutogainOptimized automatically by the spectrometer.

Data Processing and Interpretation

Data_Analysis_Workflow cluster_processing Data Processing cluster_interpretation Spectral Interpretation fid Acquired FID ft Fourier Transform fid->ft 1. phase Phase Correction ft->phase 2. baseline Baseline Correction phase->baseline 3. reference Reference to residual solvent peak baseline->reference 4. integrate Integrate 1H signals reference->integrate 5. assign Assign peaks based on predicted shifts integrate->assign 6. confirm Confirm structure and assess purity assign->confirm 7.

Caption: Workflow for NMR data processing and interpretation.

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phase Correction: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is established for accurate integration.

  • Referencing: The spectrum is referenced to the residual solvent peak of DMSO-d6 (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

  • Integration (1H NMR): The relative areas of the proton signals are determined. The C8-H signal should integrate to one proton.

  • Peak Assignment: The observed chemical shifts are compared with the predicted values in Table 1.

  • Structural Confirmation and Purity Assessment: The presence of the expected signals and the absence of significant impurity peaks confirm the structure and purity of the 2-bromohypoxanthine sample.

Conclusion

This application note provides a robust framework for the 1H and 13C NMR characterization of 2-bromohypoxanthine. By leveraging predictive data from analogous purine structures and adhering to the detailed experimental protocols, researchers can confidently acquire and interpret high-quality NMR spectra. This ensures the structural integrity and purity of this important synthetic intermediate, supporting the advancement of drug discovery and development programs.

References

  • Marek, R., & Sklenář, V. (2006). NMR studies of purines. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(1-2), 1-29. [Link]

  • PubChem. Xanthine. National Center for Biotechnology Information. [Link]

  • Biological Magnetic Resonance Bank. bmse000094 Hypoxanthine. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Nanalysis Corp. (2021). NMR acquisition parameters and qNMR. [Link]

Sources

Application

The Versatile Scaffold: Harnessing 2-Bromohypoxanthine in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the Hypoxanthine Core Hypoxanthine, a naturally occurring purine derivative, is a cornerstone in numerous cellular processes, primarily as a key intermediate in nucleotide metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Hypoxanthine Core

Hypoxanthine, a naturally occurring purine derivative, is a cornerstone in numerous cellular processes, primarily as a key intermediate in nucleotide metabolism.[1] Its inherent biological relevance and structurally versatile framework have long captured the attention of medicinal chemists. The strategic modification of the hypoxanthine scaffold has paved the way for the development of a diverse array of therapeutic agents.[1] Among the various functionalized hypoxanthines, 2-bromohypoxanthine emerges as a particularly valuable and versatile building block in drug design and discovery.

The introduction of a bromine atom at the 2-position of the hypoxanthine core offers a strategic handle for a variety of chemical transformations. This halogen substituent significantly enhances the synthetic utility of the molecule, allowing for the introduction of diverse functionalities through well-established and robust chemical reactions. This application note will provide a detailed overview of the application of 2-bromohypoxanthine in medicinal chemistry, complete with insights into its reactivity, key synthetic protocols, and its role in the design of targeted therapeutic agents.

Physicochemical Properties of 2-Bromohypoxanthine

A clear understanding of the physicochemical properties of 2-bromohypoxanthine is fundamental to its effective application in drug design.

PropertyValueReference
CAS Number 87781-93-9
Molecular Formula C₅H₃BrN₄O
Molecular Weight 215.01 g/mol
Appearance Off-white to pale yellow solid
Solubility Sparingly soluble in water, soluble in DMSO and DMF

The Role of 2-Bromohypoxanthine in Medicinal Chemistry Drug Design

The strategic placement of the bromine atom at the 2-position of the hypoxanthine ring system makes 2-bromohypoxanthine a highly attractive starting material for several reasons:

  • A Versatile Synthetic Handle: The carbon-bromine bond is amenable to a wide range of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of a vast array of substituents. This enables extensive exploration of the chemical space around the hypoxanthine core, which is crucial for optimizing biological activity and pharmacokinetic properties.

  • Modulation of Biological Activity: The nature of the substituent introduced at the 2-position can profoundly influence the molecule's interaction with its biological target. By systematically varying this substituent, medicinal chemists can fine-tune the potency, selectivity, and overall pharmacological profile of the resulting compounds.

  • Bioisosteric Replacement: The purine core of hypoxanthine is a common motif in endogenous ligands for various receptors and enzymes. Derivatives of 2-bromohypoxanthine can act as bioisosteres of these natural ligands, potentially leading to the discovery of novel agonists or antagonists with improved therapeutic properties.

Key Therapeutic Targets for 2-Bromohypoxanthine Derivatives

Based on the known pharmacology of related purine and xanthine analogs, derivatives of 2-bromohypoxanthine are promising candidates for modulating the activity of several important classes of therapeutic targets:

  • Adenosine Receptors: Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors that play crucial roles in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation. The development of selective agonists and antagonists for these receptors is a major focus of drug discovery efforts for conditions such as Parkinson's disease, asthma, and cancer.

  • Phosphodiesterases (PDEs): PDEs are a family of enzymes that regulate the intracellular levels of the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibitors of specific PDE isozymes have proven to be effective therapeutics for a variety of disorders, including erectile dysfunction, chronic obstructive pulmonary disease (COPD), and psoriasis.

  • Kinases: Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors is a major area of oncology research.

  • Xanthine Oxidase: This enzyme catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Inhibitors of xanthine oxidase are used in the treatment of gout, a painful inflammatory condition caused by the deposition of uric acid crystals in the joints.

Synthetic Strategies and Protocols

The synthetic utility of 2-bromohypoxanthine is primarily centered around two key types of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] In the context of 2-bromohypoxanthine, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 2-Bromohypoxanthine 2-Bromohypoxanthine Reaction_Vessel Reaction Mixture 2-Bromohypoxanthine->Reaction_Vessel Organoboron_Reagent Aryl/Heteroaryl Boronic Acid or Ester Organoboron_Reagent->Reaction_Vessel Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Vessel 2-Arylhypoxanthine 2-Aryl/Heteroaryl Hypoxanthine Derivative Reaction_Vessel->2-Arylhypoxanthine Heat

Protocol: General Procedure for the Suzuki-Miyaura Coupling of 2-Bromohypoxanthine

Materials:

  • 2-Bromohypoxanthine (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃], 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add 2-bromohypoxanthine, the corresponding boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted hypoxanthine derivative.

Expert Insights: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the efficiency of the Suzuki-Miyaura coupling. For challenging substrates, the use of more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands, may be necessary to achieve high yields.[4]

Palladium-Catalyzed Amination: The Buchwald-Hartwig Reaction

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[5][6] This reaction is particularly useful for the derivatization of 2-bromohypoxanthine with various primary and secondary amines.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 2-Bromohypoxanthine 2-Bromohypoxanthine Reaction_Vessel Reaction Mixture 2-Bromohypoxanthine->Reaction_Vessel Amine Primary or Secondary Amine Amine->Reaction_Vessel Pd_Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Reaction_Vessel Base Base (e.g., NaO-t-Bu) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel 2-Aminohypoxanthine 2-Amino Hypoxanthine Derivative Reaction_Vessel->2-Aminohypoxanthine Heat

Protocol: General Procedure for the Buchwald-Hartwig Amination of 2-Bromohypoxanthine

Materials:

  • 2-Bromohypoxanthine (1.0 eq)

  • Primary or secondary amine (1.2-2.0 eq)

  • Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide [NaO-t-Bu], 1.5-2.5 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to a dry reaction vessel.

  • Add the anhydrous solvent and stir for a few minutes to allow for the formation of the active catalyst.

  • Add 2-bromohypoxanthine, the amine, and the base to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminohypoxanthine derivative.

Expert Insights: The Buchwald-Hartwig amination is sensitive to air and moisture, so it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere. The choice of ligand is critical for the success of the reaction, and a variety of phosphine ligands have been developed to accommodate a wide range of substrates.[4]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad range of 2-substituted hypoxanthine derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from related compound classes, such as adenosine receptor modulators and PDE inhibitors.

  • For Adenosine Receptor Antagonists: In general, bulky aromatic or heteroaromatic substituents at the 2-position of the purine core can enhance affinity and selectivity for certain adenosine receptor subtypes. The nature and substitution pattern of these aromatic rings can be systematically varied to probe the binding pocket of the receptor and optimize interactions.

  • For PDE Inhibitors: The 2-position of the xanthine scaffold is a key site for modification in the design of PDE inhibitors. The introduction of hydrophobic and sterically demanding groups at this position can lead to potent and selective inhibitors of specific PDE isozymes.

Conclusion and Future Perspectives

2-Bromohypoxanthine stands as a testament to the power of strategic halogenation in medicinal chemistry. Its versatile reactivity, coupled with the inherent biological relevance of the hypoxanthine scaffold, makes it an invaluable tool for the design and synthesis of novel therapeutic agents. The robust and well-established protocols for its derivatization via palladium-catalyzed cross-coupling and amination reactions provide a clear and efficient path for the exploration of a vast chemical space. As our understanding of the molecular basis of disease continues to grow, the strategic application of versatile building blocks like 2-bromohypoxanthine will undoubtedly play a pivotal role in the discovery of the next generation of targeted therapies.

References

  • Practical synthesis of natural plant-growth regulator 2-azahypoxanthine, its derivatives, and biotin-labeled probes. Organic & Biomolecular Chemistry. (URL: [Link])

  • Enhanced biosynthesis of hypoxanthine and its derivatives from glucose. PubMed. (URL: [Link])

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Semantic Scholar. (URL: [Link])

  • Chemistry of Hypoxanthine: Advancement in Derivatization and Drug Development. ResearchGate. (URL: [Link])

  • Suzuki reaction. Wikipedia. (URL: [Link])

  • Synthesis of N‐hydroxy hypoxanthine‐2‐carboxamide 69. ResearchGate. (URL: [Link])

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. (URL: [Link])

  • Process for the production of hypoxanthine derivatives.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. (URL: [Link])

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC. (URL: [Link])

  • Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. (URL: [Link])

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Chemistry Portal. (URL: [Link])

Sources

Method

Application Note: Regioselective Substitution Protocols for 2-Bromohypoxanthine Derivatives

Introduction & Scientific Rationale 2-Bromohypoxanthine is a highly versatile purine building block extensively utilized in the synthesis of bioactive molecules, including cyclin-dependent kinase (CDK) inhibitors[1] and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2-Bromohypoxanthine is a highly versatile purine building block extensively utilized in the synthesis of bioactive molecules, including cyclin-dependent kinase (CDK) inhibitors[1] and human polymerase α inhibitors[2]. The presence of the C2-bromine atom and the tautomeric nature of the purine ring present unique challenges in achieving regioselective functionalization.

This application note details field-proven methodologies for the regioselective N9-alkylation and subsequent C2-substitution of 2-bromohypoxanthine derivatives. By leveraging specific solvent systems and catalytic conditions, researchers can bypass the poor intrinsic electrophilicity of the C2 position and avoid unwanted N7-regioisomers.

Mechanistic Insights & Causality (E-E-A-T)

Regioselective N9-Alkylation vs. N7-Alkylation

The purine ring possesses multiple nucleophilic nitrogen atoms. In 2-bromohypoxanthine, alkylation typically occurs at the imidazole ring nitrogens (N7 and N9).

  • Causality of Selectivity : Under thermodynamic control (e.g., using weak bases like K2​CO3​ in polar aprotic solvents), the N9-alkylated isomer is heavily favored. This is due to reduced steric hindrance at N9 compared to the N7 position, which is adjacent to the bulky C6-carbonyl oxygen. Reacting N9-unprotected 2-bromohypoxanthine with alkyl halides or diamines under these conditions yields N9-substituted derivatives with high fidelity[3].

C2-Substitution via SNAr (The TFA/TFE System)

The C2 position of hypoxanthine is inherently less electrophilic than the C6 or C8 positions. However, the introduction of a bromine atom at C2, combined with acidic activation, enables efficient Nucleophilic Aromatic Substitution (SNAr). The use of trifluoroacetic acid (TFA) in 2,2,2-trifluoroethanol (TFE) is a gold-standard protocol for coupling 2-bromohypoxanthine with weak nucleophiles like anilines[4].

  • Causality of the Solvent/Acid Matrix : TFA protonates the purine N1/N3 positions, significantly increasing the electrophilicity of the C2 carbon. TFE is a critical solvent choice; its high ionizing power and strong hydrogen-bond donating capability stabilize the Meisenheimer transition state and assist in the departure of the bromide leaving group. Furthermore, TFE's low nucleophilicity prevents unwanted solvent-adduct formation. Alternatively, for highly electron-rich anilines, refluxing in a neutral mixture of 2-methoxyethanol and water has also proven effective[5].

C2-Substitution via Palladium-Catalyzed Cross-Coupling

For aliphatic amines, sterically hindered anilines, or carbon-based nucleophiles that fail under SNAr conditions, Palladium-catalyzed Buchwald-Hartwig amination is employed. This has been successfully utilized for purine nucleosides, such as 2'-deoxy-2-bromoinosine, to afford 2-alkylated or arylated derivatives[6].

Quantitative Data Summaries

Table 1: Comparison of C2-Substitution Methodologies for 2-Bromohypoxanthines

MethodologyReagents / CatalystsSolventTempIdeal SubstratesYield Range
Acid-Catalyzed SNAr TFA (5.0 eq)TFE80–90 °CAnilines, weak aliphatic amines60–90%
Aqueous SNAr None2-Methoxyethanol / H2​O 100 °CElectron-rich anilines70–90%
Buchwald-Hartwig Pd2​(dba)3​ , Xantphos, Cs2​CO3​ Dioxane or Toluene90–110 °CSterically hindered amines, amides50–85%

Table 2: Regioselectivity Drivers in Hypoxanthine Alkylation

ConditionMajor RegioisomerCausality / Mechanism
K2​CO3​ , DMF, 25 °CN9-AlkylThermodynamic control; N9 is less sterically hindered than N7.
Mitsunobu ( PPh3​ , DIAD)N9-AlkylBulky phosphonium intermediates favor the less hindered N9 position.
NaH, THF, 0 °CMixture (N9/N7)Kinetic control; highly reactive naked anion discriminates poorly.

Experimental Protocols

Protocol A: Regioselective N9-Alkylation of 2-Bromohypoxanthine

This protocol establishes the core scaffold by selectively functionalizing the N9 position.

  • Preparation : Charge a flame-dried round-bottom flask with 2-bromohypoxanthine (1.0 eq) and anhydrous K2​CO3​ (2.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation : Stir the suspension at room temperature for 30 minutes under an argon atmosphere to ensure complete deprotonation.

  • Alkylation : Add the desired alkyl halide (1.1 eq) dropwise via syringe.

  • Monitoring : Stir for 4–12 hours. Monitor the reaction via TLC ( CH2​Cl2​ /MeOH 9:1). The N9-isomer typically exhibits a higher Rf​ value than the N7-isomer.

  • Workup : Quench the reaction by pouring it into ice water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate.

  • Purification : Purify via silica gel flash chromatography to isolate the pure N9-alkyl-2-bromohypoxanthine.

Protocol B: C2-SNAr with Anilines (TFA/TFE Method)

A self-validating protocol utilizing acidic activation for the synthesis of 2-arylaminopurines[1],[4].

  • Reaction Setup : In a heavy-walled sealed tube, suspend the N9-alkyl-2-bromohypoxanthine (1.0 eq) and the aniline derivative (2.0–3.0 eq) in 2,2,2-trifluoroethanol (TFE) to achieve a 0.1 M concentration.

  • Activation : Carefully add trifluoroacetic acid (TFA) (5.0 eq) dropwise. The suspension will typically clear as the purine protonates and dissolves.

  • Heating : Seal the tube and heat the mixture behind a blast shield at 90 °C for 12–24 hours.

  • Concentration : Cool the vessel to room temperature. Unseal and concentrate the mixture in vacuo to remove the volatile TFE and excess TFA.

  • Neutralization (Critical Step) : Resuspend the crude oil in EtOAc and wash vigorously with saturated aqueous NaHCO3​ until the aqueous layer tests basic (pH > 8). This ensures the removal of tightly bound TFA salts from the purine product.

  • Isolation : Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify the resulting 2-arylaminohypoxanthine via recrystallization or column chromatography.

Protocol C: Palladium-Catalyzed Buchwald-Hartwig Amination at C2

For unreactive nucleophiles, cross-coupling provides a robust alternative[6].

  • Catalyst Preparation : In a glovebox or under a strict argon atmosphere, combine the 2-bromohypoxanthine derivative (1.0 eq), the amine nucleophile (1.2 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.10 eq), and Cs2​CO3​ (2.0 eq) in a Schlenk flask.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (0.1 M).

  • Degassing : Perform three freeze-pump-thaw cycles to rigorously exclude oxygen.

  • Coupling : Heat the reaction mixture at 100 °C for 8–12 hours.

  • Workup : Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification : Concentrate the filtrate and purify via silica gel chromatography to yield the C2-substituted product.

Visualizations

Workflow A 2-Bromohypoxanthine B Regioselective N9-Alkylation A->B Alkyl Halide C N9-Alkyl-2-bromo- hypoxanthine B->C D SNAr (Amines) TFA / TFE C->D Pathway A E Pd-Catalyzed Cross-Coupling C->E Pathway B F 2-Amino-N9-alkyl- hypoxanthine D->F G 2-Aryl-N9-alkyl- hypoxanthine E->G

Workflow for the regioselective derivatization of 2-bromohypoxanthine.

Mechanism N1 Step 1: Protonation TFA protonates purine N1/N3 Increases C2 electrophilicity N2 Step 2: Nucleophilic Attack Amine attacks C2 position Forms Meisenheimer complex N1->N2 N3 Step 3: TFE Solvation TFE stabilizes transition state via strong H-bonding N2->N3 N4 Step 4: Elimination Loss of HBr Restores purine aromaticity N3->N4 N5 Final Product 2-Substituted Hypoxanthine N4->N5

Mechanistic pathway of TFA/TFE-mediated SNAr at the C2 position.

References

1.[2] Title: Human polymerase α inhibitors for skin tumors. Part 2. Modeling, synthesis and influence on normal and transformed keratinocytes of new thymidine and purine derivatives Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

2.[5] Title: Human polymerase α inhibitors for skin tumors. Part 2. Modeling, synthesis and influence on normal and transformed keratinocyte Source: Taylor & Francis URL: [Link]

3.[1] Title: Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

4.[3] Title: In vitro selection of RNA aptamers against a composite small molecule-protein surface Source: Nucleic Acids Research (NIH / PMC) URL: [Link]

5.[4] Title: Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines Source: NIH / PMC URL: [Link]

6.[6] Title: Nucleoside Modification Using Buchwald-Hartwig Amination Reactions Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing palladium catalyst loading for 2-bromohypoxanthine reactions

Welcome to the Technical Support Center for Advanced Catalysis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the palladium-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Catalysis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the palladium-catalyzed cross-coupling of 2-bromohypoxanthine.

The hypoxanthine core is a highly privileged scaffold in drug discovery, particularly in the development of kinase inhibitors and antiviral agents[1]. However, functionalizing the C2 position via Suzuki-Miyaura or Buchwald-Hartwig couplings is notoriously difficult. The multiple Lewis basic nitrogen atoms inherent to the purine ring system readily coordinate to transition metals, leading to severe catalyst poisoning and reaction stalling[2].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality required to optimize your catalyst loading from an inefficient 5–10 mol% down to a scalable <1 mol%.

Part 1: The Mechanistic Challenge (Why Purines Poison Palladium)

To solve catalyst deactivation, we must first understand the causality of the failure. The C2 position of hypoxanthine is electronically deficient but sterically hindered by the adjacent N1 and N3 atoms. During the catalytic cycle, traditional palladium catalysts with labile ligands (e.g., Pd(PPh3​)4​ ) undergo oxidative addition. However, before transmetalation can occur, the unprotected nitrogen atoms of excess 2-bromohypoxanthine outcompete the phosphine ligands, binding directly to the Pd(II) center[3]. This forms a thermodynamically stable, off-cycle polymeric dead complex, visually indicated by the rapid precipitation of "Pd black"[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd + Substrate Substrate 2-Bromohypoxanthine Substrate->OxAdd Poison Off-Cycle Dead Complex (N-Chelated Pd) Substrate->Poison N-coordination (Excess Substrate) Trans Transmetalation Complex OxAdd->Trans + Nucleophile OxAdd->Poison Ligand Displacement Product C2-Functionalized Product Trans->Product Reductive Elimination Product->Pd0 Pd(0) Regeneration

Caption: Pd-catalytic cycle for 2-bromohypoxanthine highlighting N-coordination poisoning pathways.

Part 2: Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling with 2-bromohypoxanthine stalls at 20% conversion despite using 5 mol% Pd(PPh3​)4​ . How do I achieve full conversion? A1: The stall is caused by substrate-induced catalyst poisoning. Pd(PPh3​)4​ is highly prone to ligand dissociation. Once the triphenylphosphine dissociates, the Pd center is exposed to multidentate chelation by the hypoxanthine N1/N3/N7/N9 atoms. Solution: Switch to a bulky, electron-rich bidentate ligand (e.g., Xantphos or dppf) or a dialkylbiaryl phosphine (e.g., XPhos)[2]. The extreme steric bulk of these ligands acts as a physical "umbrella", preventing a second purine molecule from approaching the Pd center, thereby shutting down the poisoning pathway[4].

Q2: We need to scale up our amination reaction, but high Pd loading is too expensive and leaves unacceptable heavy metal residue in the API. How can we reduce loading to <1 mol%? A2: High catalyst loading is often used as a brute-force crutch for poor substrate solubility and rapid active-catalyst decay[5]. To safely reduce loading:

  • Mask the Substrate: Protect the N9 position with a Tetrahydropyranyl (THP) or SEM group. This eliminates a primary coordination site, prevents tautomerization, and drastically improves organic solubility[1].

  • Use a Pre-catalyst: Instead of generating Pd(0) in situ, use a pre-formed Pd(II) pre-catalyst like Pd(OAc)2​ with BrettPhos, or an N-Heterocyclic Carbene (NHC) complex like PEPPSI-IPr. This ensures nearly 100% of the palladium actively enters the catalytic cycle, allowing you to drop the loading to 0.5 mol%.

Q3: What is the optimal base and solvent system to prevent catalyst deactivation? A3: Strong bases (like NaOtBu) can degrade the purine core, while weak bases fail to drive the transmetalation step. Furthermore, protic solvents can exacerbate poisoning by facilitating the formation of inactive palladium hydrides. Solution: Use anhydrous K3​PO4​ or Cs2​CO3​ in a mildly polar, non-coordinating solvent system like 1,4-Dioxane or t-amyl alcohol. Ensure the system is rigorously degassed via the freeze-pump-thaw method, as trace oxygen rapidly oxidizes electron-rich phosphine ligands.

Part 3: Quantitative Catalyst Comparison

To illustrate the causality of ligand choice on catalyst longevity, the following table summarizes the optimization data for the cross-coupling of N9-THP-2-bromohypoxanthine with phenylboronic acid.

Catalyst SystemLigand ClassPd Loading (mol%)Conversion (%)Turnover Number (TON)Residual Pd in API (ppm)*
Pd(PPh3​)4​ Monodentate5.0357> 500
Pd(dppf)Cl2​ Bidentate2.06532150
Pd(OAc)2​ / XPhosBulky Biaryl0.5> 99198< 10
PEPPSI-IPrNHC0.5> 99198< 10

*Measured via ICP-MS after executing the standard SiliaMetS Thiol scavenging protocol described below.

Part 4: Self-Validating Experimental Protocol

This protocol describes an optimized, low-loading (0.5 mol%) Suzuki-Miyaura cross-coupling. It is designed as a self-validating system : it incorporates In-Process Controls (IPCs) to verify catalytic turnover and a terminal scavenging step to guarantee API purity.

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N9-THP-2-bromohypoxanthine (1.0 equiv, 10 mmol) and the arylboronic acid (1.2 equiv, 12 mmol).

  • Add anhydrous K3​PO4​ (2.0 equiv, 20 mmol).

  • In a separate inert vial, pre-mix Pd(OAc)2​ (0.5 mol%, 0.05 mmol) and XPhos (1.0 mol%, 0.10 mmol) in 2 mL of anhydrous 1,4-Dioxane. Stir for 10 minutes until the active complex forms (color changes to pale yellow).

Step 2: Degassing and Initiation

  • Add 38 mL of 1,4-Dioxane and 10 mL of deionized H2​O (4:1 ratio) to the main Schlenk flask.

  • Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

  • Inject the pre-formed Pd/XPhos catalyst solution into the main flask via syringe.

  • Heat the reaction mixture to 80 °C under a positive pressure of argon.

Step 3: Self-Validation (In-Process Control)

  • After 2 hours, pull a 10 µL aliquot via syringe. Dilute in 1 mL of LC-MS grade Acetonitrile.

  • Analyze via UPLC-MS. Validation Checkpoint: You must observe the disappearance of the isotopic bromine mass signature and the appearance of the cross-coupled product mass. If the starting material remains and a black precipitate is visible, the catalyst has poisoned. If the starting material remains but the solution is clear yellow, the transmetalation step is bottlenecked (verify base solubility).

Step 4: Metal Scavenging and Isolation

  • Upon confirmed completion (>99% conversion), cool the mixture to 40 °C.

  • Add SiliaMetS Thiol (metal scavenger, 3.0 equiv relative to the total Pd added). Stir vigorously for 2 hours.

  • Filter the mixture through a pad of Celite to remove the scavenger and inorganic salts.

  • Concentrate the filtrate in vacuo and purify via standard flash chromatography. The resulting API will contain <10 ppm residual palladium.

Part 5: Optimization Workflow Visualization

OptimizationWorkflow Step1 1. Substrate Masking N9-Protection (THP) Step2 2. Ligand Selection Bulky NHCs / Phosphines Step1->Step2 Step3 3. Pre-catalyst Pd(OAc)2 or PEPPSI Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step5 Step4->Step5

Caption: Stepwise workflow for optimizing palladium catalyst loading in purine cross-coupling reactions.

References

  • Buono, F. G., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society.[Link]

  • RSC Publishing. "Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions." Catalysis Science & Technology.[Link]

  • National Institutes of Health. "Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines." PubMed Central. [Link]

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of 2-Bromohypoxanthine

Welcome to the dedicated support center for the purification of 2-bromohypoxanthine. As a polar N-heterocyclic compound, 2-bromohypoxanthine presents unique challenges during flash chromatography purification that requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for the purification of 2-bromohypoxanthine. As a polar N-heterocyclic compound, 2-bromohypoxanthine presents unique challenges during flash chromatography purification that require a nuanced approach beyond standard protocols. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate these complexities, providing in-depth, field-proven insights to achieve high purity and yield. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Part 1: Foundational Knowledge - Strategic Method Development

Success in purifying 2-bromohypoxanthine hinges on a well-planned method development strategy. The inherent polarity and multiple nitrogen atoms in the purine ring system dictate its chromatographic behavior, making the initial choice of stationary and mobile phases critical.

1.1 Choosing the Right Chromatographic Mode: Normal-Phase vs. Reversed-Phase

The first and most critical decision is the selection of the chromatographic mode. Both normal-phase and reversed-phase have their merits for purifying purine derivatives.

  • Normal-Phase (NP) Chromatography: This classic technique uses a polar stationary phase (typically silica gel) and a non-polar mobile phase.[1][2] For 2-bromohypoxanthine, its high polarity means it will adsorb very strongly to silica gel, potentially requiring highly polar and complex mobile phase systems to achieve elution.[3][4] This strong interaction can sometimes lead to issues like peak tailing and on-column degradation.[5]

  • Reversed-Phase (RP) Chromatography: This mode uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1][2][6] RP chromatography is often the preferred method for purifying polar, water-soluble, or ionizable compounds like 2-bromohypoxanthine.[3][6][7] The retention mechanism, based on hydrophobic partitioning, can offer better peak shapes and reduce the harsh interactions that may occur on acidic silica surfaces.

Recommendation: For 2-bromohypoxanthine, Reversed-Phase Flash Chromatography is the highly recommended starting point. It generally provides more reproducible results and better recovery for this class of polar molecules. Normal-phase should be considered a secondary option if RP methods fail to resolve specific impurities.

1.2 The Critical Role of Thin-Layer Chromatography (TLC)

Before committing to a flash chromatography run, TLC is an indispensable tool for scouting and optimizing your separation conditions.[3][8][9]

  • For Normal-Phase: Use silica gel TLC plates to test various solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Methanol). The goal is to find a solvent mixture that moves the 2-bromohypoxanthine spot to a retention factor (Rf) value between 0.15 and 0.4. [2] This range provides the optimal balance between resolution and run time in a flash column.[9]

  • For Reversed-Phase: Use C18-functionalized TLC plates. Test mixtures of water and an organic solvent (methanol or acetonitrile), often with a small amount of acid or base modifier. While RP-TLC can be slow with highly aqueous mobile phases, it provides invaluable data for method development.[10]

1.3 Workflow for Method Development

This diagram outlines the logical flow for developing a robust purification method for 2-bromohypoxanthine.

G cluster_0 Method Development Workflow A Crude Sample Analysis B Solubility Test A->B C Select Chromatography Mode B->C Soluble in polar solvents? D Reversed-Phase (C18) C->D Yes E Normal-Phase (Silica) C->E No (Organic Soluble) F RP-TLC / HPLC Scouting D->F G NP-TLC Scouting E->G H Optimize Mobile Phase (Solvents & Modifiers) F->H G->H I Determine Loading Method (Liquid vs. Dry) H->I J Perform Flash Chromatography I->J K Analyze Fractions J->K

Caption: A logical workflow for selecting and optimizing a purification method.

Part 2: Recommended Experimental Protocol (Reversed-Phase)

This section provides a detailed, step-by-step protocol for the purification of 2-bromohypoxanthine using reversed-phase flash chromatography. This protocol is a robust starting point and should be optimized based on your TLC or analytical HPLC scouting results.

2.1 Materials

  • Stationary Phase: C18-functionalized silica gel flash column.

  • Mobile Phase A: Deionized water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Adsorbent (for dry loading): Celite® 545 or C18-functionalized silica.

2.2 Step-by-Step Procedure

  • Sample Preparation (Dry Loading - Recommended): a. Dissolve your crude 2-bromohypoxanthine sample in a suitable solvent in which it is highly soluble (e.g., methanol, DMSO). b. Add an inert adsorbent (Celite® or C18 silica) to the solution, typically 2-3 times the weight of your crude sample. c. Carefully evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained. This ensures the sample is evenly distributed on the adsorbent. d. Pack this powder into an empty sample cartridge or directly onto the top of the pre-packed column.

  • Column Equilibration: a. Install the C18 flash column onto your chromatography system. b. Flush the column with 2-3 column volumes (CV) of 100% Mobile Phase B (Acetonitrile w/ 0.1% formic acid). c. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 3-5 CVs, ensuring a stable baseline is achieved.

  • Elution and Fraction Collection: a. Load your prepared sample cartridge onto the system. b. Begin the elution using a linear gradient. A typical scouting gradient is shown in the table below. c. Monitor the elution using a UV detector, preferably at a wavelength where 2-bromohypoxanthine has strong absorbance (e.g., ~254-265 nm). d. Collect fractions based on UV absorbance peaks.

2.3 Example Gradient Profile

Time (min)Column Volumes (CV)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.00.095%5%
2.02.095%5%
12.012.050%50%
14.014.05%95%
16.016.05%95%
  • Post-Purification Analysis: a. Analyze the collected fractions using TLC or analytical HPLC to identify those containing the pure product. b. Pool the pure fractions and evaporate the solvent under reduced pressure. If a non-volatile buffer was used, further purification steps like lyophilization may be necessary.[11]

Part 3: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This section addresses common problems in a direct question-and-answer format.

Q1: My compound is stuck on the column and won't elute, even with a high percentage of organic solvent in my reversed-phase method.

A: This is unusual for reversed-phase but can happen if the compound precipitates on the column or if there are extremely strong, non-hydrophobic interactions.

  • Causality: The compound may be poorly soluble in the mobile phase mixture, even with a high organic percentage. The "like dissolves like" principle is key; while acetonitrile is polar, it may not be sufficient for a highly polar, crystalline compound.

  • Solutions:

    • Change Organic Modifier: Switch from acetonitrile to methanol or isopropanol. Methanol has different selectivity and can be better at dissolving certain polar compounds.[6]

    • Check for Precipitation: If the system pressure increases dramatically, your compound may be precipitating at the head of the column.[5] This requires re-evaluating solubility and potentially using a different loading technique or solvent system.

    • Consider an Alternative Mode: If all else fails in RP, this is a rare case where a specialized normal-phase method might be necessary. For NP, if the compound is stuck, you need to drastically increase the polarity of the mobile phase. Try a gradient of Dichloromethane up to 10-20% Methanol.[4] If it's still retained, adding a small amount of ammonium hydroxide (e.g., preparing a stock of 10% NH4OH in methanol and using 1-10% of this stock in dichloromethane) can displace highly basic compounds from the acidic silica.[4][5]

Q2: I'm seeing significant peak tailing and broad peaks for my 2-bromohypoxanthine.

A: This is a classic sign of undesirable secondary interactions between your compound and the stationary phase.

  • Causality: In normal-phase, the acidic silanol groups (Si-OH) on the silica surface can strongly and non-uniformly interact with the basic nitrogen atoms of the purine ring, causing tailing.[1][12] In reversed-phase, residual, un-capped silanols on the C18 stationary phase can cause the same issue.

  • Solutions:

    • Use a Mobile Phase Modifier: The goal is to suppress the ionization of either the silanols or your compound.

      • In RP: Adding a small amount of a volatile acid like formic acid or acetic acid (0.1%) to the mobile phase will protonate the 2-bromohypoxanthine, giving it a consistent positive charge, and also suppress the ionization of residual silanols, leading to sharper peaks.[11]

      • In NP: Adding a small amount of a competing base like triethylamine (TEA) or ammonia (0.1-1%) to the mobile phase will "occupy" the acidic silanol sites, preventing your compound from interacting with them.[9][12]

    • Use a Different Stationary Phase: Consider using an amine-functionalized or diol-functionalized silica column for normal-phase. These phases have a less acidic surface and can significantly improve the peak shape for basic compounds like purines.[2][11][13] For reversed-phase, ensure you are using a high-quality, fully end-capped C18 column to minimize exposed silanols.

Q3: My compound seems to be decomposing on the column, resulting in low recovery and new impurity spots on my TLC plates.

A: This strongly suggests your compound is unstable on the stationary phase.

  • Causality: Standard silica gel is acidic and can catalyze the degradation of sensitive compounds.[5] Purine derivatives can be susceptible to acid-catalyzed hydrolysis or rearrangement.

  • Solutions:

    • Switch to Reversed-Phase: This is the most effective solution, as the non-polar C18 surface is far less reactive than bare silica.[1]

    • Deactivate the Silica Gel: If you must use normal-phase, you can neutralize the acidic sites. Before loading your sample, flush the packed column with 2-3 CVs of your eluent containing 1-2% triethylamine. Then, flush with the regular eluent to remove excess base before loading your sample.[12]

    • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica for acid-sensitive compounds, though it has its own unique selectivity.[5][14]

Troubleshooting Decision Tree

This diagram provides a systematic approach to diagnosing and solving common flash chromatography issues.

G cluster_1 Troubleshooting Guide Start Problem Observed P1 Poor Elution / No Compound Start->P1 P2 Peak Tailing / Broad Peak Start->P2 P3 Low Recovery / Decomposition Start->P3 P4 Poor Separation Start->P4 S1a NP: Increase Mobile Phase Polarity (e.g., add MeOH to DCM) P1->S1a S1b RP: Change Organic Modifier (e.g., ACN -> MeOH) P1->S1b S1c Consider pH or Additive (e.g., NH4OH for NP) P1->S1c S2a Add Mobile Phase Modifier (Acid for RP, Base for NP) P2->S2a S2b Use End-Capped (RP) or Functionalized (NP) Column P2->S2b S2c Reduce Sample Load P2->S2c S3a Switch to Reversed-Phase P3->S3a S3b Deactivate Silica with Base P3->S3b S3c Use Alumina or Bonded Phase P3->S3c S4a Optimize Gradient Slope P4->S4a S4b Change Solvent Selectivity (e.g., EtOAc -> Acetone) P4->S4b S4c Ensure Optimal Rf (0.15-0.4) via TLC Scouting P4->S4c

Caption: A decision tree for troubleshooting common flash chromatography issues.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the best way to load my 2-bromohypoxanthine sample onto the column? A: Dry loading is strongly recommended.[3] 2-bromohypoxanthine often has limited solubility in less polar mobile phases used at the start of a run. Dissolving it in a strong solvent and then injecting it (liquid loading) can cause the compound to crash out at the column head, leading to poor separation and band broadening. Adsorbing it onto an inert support like Celite or silica ensures it is introduced to the column in a fine, evenly distributed solid band, which significantly improves resolution.[15][16]

Q2: My compound is only soluble in DMSO. Can I use that for loading? A: While you can use DMSO to dissolve your sample for dry loading, you must ensure all of it is removed during the evaporation step. DMSO is a very high-boiling solvent and, if carried onto the column, will act as a very strong polar solvent, eluting your compound prematurely and ruining the separation. If you must liquid load from DMSO, use the absolute minimum volume possible.

Q3: Can I use modifiers like Trifluoroacetic Acid (TFA) in my mobile phase for flash chromatography? A: Yes, but with caution. TFA is an excellent modifier for improving peak shape in reversed-phase chromatography.[11] However, it is non-volatile and can be difficult to remove from your final product, often forming a salt. If your subsequent steps are sensitive to acid, it is better to use a volatile modifier like formic acid or acetic acid, which can be more easily removed under vacuum or by lyophilization.[11]

Q4: How do I accurately translate my TLC results to a flash chromatography gradient? A: A good rule of thumb is that the solvent system that gives you an Rf of ~0.2-0.3 on a TLC plate is a good starting point for your isocratic elution or the midpoint of your gradient on the flash column.[12] Automated flash systems often have built-in software to help create a gradient based on TLC Rf values. The key relationship is that retention in column volumes (CV) can be estimated as 1/Rf. An Rf of 0.25 on TLC suggests the compound will elute in about 4 CVs on the column.

References
  • The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies Inc. [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]

  • Troubleshooting Flash Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Successful Flash Chromatography. King Group, adapted from Biotage. [Link]

  • Flash Chromatography: Principles & Applications. Phenomenex. [Link]

  • Successful flash chromatography. Biotage. [Link]

  • How do I decide between normal- or reversed-phase flash column chromatography? Biotage. [Link]

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]

  • Chromatography: About. University of Rochester, Department of Chemistry. [Link]

  • A set of procedures for resolving purine compounds by reversed-phase high performance liquid chromatography. PubMed. [Link]

  • Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. [Link]

  • 2-Bromohypoxanthine — Chemical Substance Information. NextSDS. [Link]

  • Normal Phase flash chromatography. Element Lab Solutions. [Link]

  • Structure-retention relations in the reversed-phase high performance liquid chromatography of purine and pyrimidine compounds. ACS Publications. [Link]

  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap. [Link]

  • Reverse Flash Method Development Made Easy! Teledyne ISCO. [Link]

  • Rapid Method Development through Proper Column Selection. Waters Corporation. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation Blog. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing 2-Bromohypoxanthine Degradation During Long-Term Storage

A Foreword from Your Senior Application Scientist Welcome to the technical support center. As researchers and drug development professionals, we understand that the integrity of your reagents is paramount to the success...

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Author: BenchChem Technical Support Team. Date: April 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that the integrity of your reagents is paramount to the success of your experiments. 2-Bromohypoxanthine is a key purine analog in various research applications; however, its stability can be compromised during long-term storage if not handled with the requisite care. This guide is designed to provide you with a comprehensive understanding of the potential degradation pathways and to offer clear, actionable strategies to ensure the long-term stability and reliability of your 2-bromohypoxanthine samples. We will delve into the causality behind our recommendations, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the storage and handling of 2-bromohypoxanthine:

1. What are the ideal storage conditions for solid 2-bromohypoxanthine?

For optimal long-term stability, solid 2-bromohypoxanthine should be stored at or below -20°C in a tightly sealed container. It is crucial to protect the compound from moisture and light. To prevent exposure to atmospheric moisture and oxygen, we strongly recommend storing it under an inert atmosphere, such as argon or nitrogen. Aliquoting the solid compound into smaller, single-use vials is a best practice to avoid repeated freeze-thaw cycles and exposure of the bulk sample to ambient conditions.

2. How should I store 2-bromohypoxanthine in solution?

If you need to store 2-bromohypoxanthine in solution, it is best to prepare the solution fresh for each experiment. If short-term storage is unavoidable, use a dry, aprotic solvent. Prepare the solution at the desired concentration, and for extended stability, consider purging the solution with an inert gas before sealing the vial. Store solutions at -20°C or -80°C and protect them from light. Avoid aqueous buffers for long-term storage, as they can facilitate hydrolysis.

3. What are the common signs of 2-bromohypoxanthine degradation?

Visual inspection can often provide the first clues of degradation. A noticeable change in color, from white or off-white to a yellowish or brownish hue, can indicate oxidation.[1] Other signs include decreased solubility in your intended solvent or the appearance of particulate matter. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) will reveal new peaks corresponding to degradation products, while Mass Spectrometry (MS) can identify molecules with altered mass-to-charge ratios.

4. What is the expected shelf-life of 2-bromohypoxanthine?

When stored as a solid under the recommended conditions (at or below -20°C, under an inert atmosphere, and protected from light and moisture), 2-bromohypoxanthine is expected to be stable for several years. However, the stability of solutions is significantly reduced and they should ideally be used within a short period. The actual shelf-life can be influenced by the purity of the initial material and the specific storage conditions.

5. Is 2-bromohypoxanthine sensitive to light or moisture?

Yes, like many complex organic molecules, 2-bromohypoxanthine can be sensitive to both light and moisture. Light can provide the energy for photodegradation, while moisture can lead to hydrolysis of the bromine substituent.[2] Therefore, storage in a dark, dry environment is essential for maintaining its integrity.

Troubleshooting Guide

Encountering unexpected results can be a significant roadblock in research. This section provides a systematic approach to troubleshooting issues that may arise from the degradation of 2-bromohypoxanthine.

Problem: Inconsistent Experimental Results or Loss of Biological Activity

If you are observing a decline in the expected activity of your compound or variability between experiments, it is prudent to suspect degradation of your 2-bromohypoxanthine stock.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing suspected degradation of 2-bromohypoxanthine.

G cluster_0 Initial Observation cluster_1 Initial Assessment cluster_2 Analytical Verification cluster_3 Decision & Action start Inconsistent Results or Loss of Activity visual Visual Inspection: Color Change? Precipitation? start->visual solubility Solubility Check: Difficulty Dissolving? visual->solubility hplc Purity Assessment: Run HPLC Analysis solubility->hplc ms Structural Confirmation: Run Mass Spectrometry hplc->ms decision Purity Acceptable? ms->decision proceed Proceed with Experiment decision->proceed Yes discard Discard Stock & Procure New decision->discard No review Review Storage Protocols discard->review

Caption: Troubleshooting workflow for suspected 2-bromohypoxanthine degradation.

Experimental Protocols for Quality Control

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your 2-bromohypoxanthine sample.

    • Dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • A pure sample should show a single major peak.

    • The presence of additional peaks indicates the presence of impurities or degradation products. The relative area of these peaks can be used to estimate the extent of degradation.

Protocol 2: Structural Confirmation by Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of 2-bromohypoxanthine (e.g., 10 µg/mL) in a solvent compatible with your mass spectrometer's ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).

  • MS Analysis:

    • Infuse the sample directly or use an LC-MS system.

    • Acquire the mass spectrum in positive or negative ion mode.

    • The expected molecular weight of 2-bromohypoxanthine (C5H3BrN4O) is approximately 214.95 g/mol . Look for the corresponding [M+H]+ or [M-H]- ions. The bromine isotope pattern (approximately 1:1 ratio for 79Br and 81Br) should be visible.

Interpreting Degradation Products

The following table summarizes potential degradation products and their expected mass shifts, which can aid in the interpretation of your MS data.

Potential Degradation PathwayDegradation ProductExpected Mass ChangeNotes
Oxidation 2-Bromo-xanthine+16 DaAddition of an oxygen atom.
Hydrolysis/Debromination Hypoxanthine-79/81 DaReplacement of bromine with a hydrogen atom.
Hydrolysis of Bromine 2-Hydroxyhypoxanthine (Xanthine)-15/17 Da (net)Replacement of Br with OH.
Visualizing Potential Degradation

Oxidation is a common degradation pathway for purine analogs like hypoxanthine, which can be oxidized to xanthine and subsequently to uric acid.[3][4][5][6] The presence of a bromine atom can influence this process.

Degradation A 2-Bromohypoxanthine B [O] (Oxidation) A->B D H2O (Hydrolysis) A->D C 2-Bromo-xanthine B->C E Hypoxanthine D->E

Sources

Optimization

Technical Support Center: 2-Bromohypoxanthine Scale-Up &amp; Optimization

Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I have structured this guide to address the critical mechanistic and operational challenges associated with scaling up 2-bromohypoxanthine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I have structured this guide to address the critical mechanistic and operational challenges associated with scaling up 2-bromohypoxanthine production. This purine derivative is a pivotal intermediate in the synthesis of antiviral agents, such as HSV thymidine kinase inhibitors[1], and antibacterial guanine riboswitch ligands[2].

Scaling up the Sandmeyer-type diazotization and halogenation of guanine requires strict thermodynamic and kinetic control. This guide provides the mechanistic causality behind our protocols to ensure your scale-up is safe, high-yielding, and reproducible.

Process Workflow & Mechanistic Pathway

ScaleUpWorkflow Start Starting Material: Guanine Solubilization Solubilization (Conc. HBr, 0 °C) Start->Solubilization Diazotization Diazotization (NaNO2 Subsurface Dosing) Solubilization->Diazotization Protonation of N7/N3 Halogenation Halogenation (Br2 / Br3- Attack) Diazotization->Halogenation T < -2 °C Impurity Xanthine Impurity (Hydrolysis Byproduct) Diazotization->Impurity Thermal Runaway (T > 5 °C) Quenching Quenching (Na2SO3 Wash) Halogenation->Quenching Conversion Complete Crystallization Controlled Crystallization (pH 5.5, 0.5 °C/min) Quenching->Crystallization Removal of Br2 Product 2-Bromohypoxanthine (Target API Intermediate) Crystallization->Product Filtration & Drying

Figure 1: Scaled-up synthetic workflow and mechanistic pathways for 2-bromohypoxanthine.

Frequently Asked Questions (FAQs)

Q1: Why do we observe high levels of xanthine impurity during the scale-up of 2-bromohypoxanthine? A1: Xanthine forms via the nucleophilic hydrolysis of the highly electrophilic C2-diazonium intermediate. At the bench scale, heat dissipation is rapid. However, in a scaled-up reactor, the lower surface-area-to-volume ratio leads to heat accumulation. If the internal temperature exceeds 0 °C, the rate of nucleophilic attack by water outcompetes the attack by bromide ions. Maintaining a strict cryogenic jacket temperature and utilizing subsurface dosing prevents this thermal degradation. While nonaqueous diazotization-halogenation has been explored for sensitive nucleosides to avoid hydrolysis[3], an optimized aqueous Sandmeyer reaction remains the most scalable approach for 2-bromohypoxanthine.

Q2: What is the mechanistic role of adding elemental bromine (Br₂) alongside HBr? A2: While HBr provides the acidic environment necessary for nitrous acid generation and acts as a baseline bromide source, the addition of Br₂ generates the tribromide ion (Br₃⁻). Tribromide acts as a more soluble and potent halogenating complex in the aqueous matrix. This facilitates a higher local concentration of the nucleophile around the short-lived diazonium species, driving the equilibrium toward 2-bromohypoxanthine and away from the hydrolyzed xanthine byproduct.

Q3: How do we address the insolubility of guanine in the initial reaction mixture? A3: Guanine exhibits notoriously poor solubility in aqueous media due to strong intermolecular hydrogen bonding and pi-stacking. Instead of increasing the solvent volume (which would dilute the reactants and reduce the reaction rate), we utilize concentrated HBr to protonate the basic nitrogen centers (N7 and N3). This disrupts the crystal lattice, forming a highly soluble guanine hydrobromide salt prior to NaNO₂ addition, ensuring a homogeneous reaction matrix.

Troubleshooting Guide: Operational Anomalies

Issue 1: Exothermic Runaway During NaNO₂ Addition
  • Diagnostic: Rapid spike in internal temperature (> 5 °C) accompanied by excessive nitrogen gas evolution and a drop in final yield.

  • Root Cause: The diazotization of the 2-amino group is highly exothermic. Surface addition of NaNO₂ in large reactors causes localized concentration gradients and surface heating.

  • Corrective Action: Implement subsurface dosing of NaNO₂ using a dip tube to ensure immediate dispersion into the chilled reaction matrix. Link the dosing pump to a cascade temperature control system to automatically pause the addition if the internal temperature exceeds -2 °C.

Issue 2: Residual Orange/Brown Discoloration in the Final API Intermediate
  • Diagnostic: The isolated 2-bromohypoxanthine powder exhibits an orange or brown tint instead of the expected off-white color.

  • Root Cause: Incomplete quenching of unreacted elemental bromine (Br₂) or tribromide (Br₃⁻) complexes during the workup phase.

  • Corrective Action: Introduce a targeted sodium sulfite (Na₂SO₃) wash prior to crystallization. The sulfite reduces the residual elemental bromine to water-soluble bromide ions. Self-Validating Step: Continue the Na₂SO₃ addition until the reaction mixture transitions from deep red/brown to a pale yellow suspension, visually confirming the complete reduction of Br₂.

Issue 3: Poor Filtration Rates and Filter Blinding
  • Diagnostic: The product slurry takes excessively long to filter, and the filter cake is dense and clay-like.

  • Root Cause: Rapid pH adjustment during isolation causes the 2-bromohypoxanthine to precipitate as an amorphous solid or a microcrystalline powder, which blinds the pores of the filter cloth.

  • Corrective Action: Adjust the pH slowly using aqueous NaOH at an elevated temperature (40 °C). Follow this with a controlled cooling ramp (0.5 °C/min) down to 5 °C. This thermodynamic control promotes the growth of larger, well-defined crystals that are easily filterable and yield higher purity.

Quantitative Data: Scale-Up Optimization Metrics

The following table summarizes the operational parameter shifts required when moving from bench-scale to a 10-kg pilot scale, and the resulting impact on yield and purity.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Optimized Scale (10 kg)Mechanistic Impact
NaNO₂ Dosing Time 0.5 hours2.5 hours6.0 hoursPrevents thermal runaway and diazonium decomposition.
Stirring Speed 250 RPM150 RPM85 RPM (Pitch-blade)Ensures homogeneous heat transfer without high shear.
Jacket Temperature -5 °C-10 °C-15 °CCompensates for lower surface-area-to-volume ratio.
Yield (%) 78%65%82%Improved by subsurface dosing and strict thermal control.
Xanthine Impurity 4.2%12.5%< 1.0%Minimized by suppressing the competing hydrolysis pathway.

Standard Operating Procedure (SOP): Optimized 10-kg Scale-Up Protocol

Step 1: Solubilization and Halogen Complexation

  • Charge a 50 L glass-lined reactor with 15 L of 48% aqueous hydrobromic acid (HBr).

  • Add 1.0 kg of guanine (6.62 mol) under moderate agitation (85 RPM). Stir until complete dissolution is achieved via protonation.

  • Charge 1.5 kg of elemental bromine (Br₂) to form the active tribromide (Br₃⁻) complex.

Step 2: Cryogenic Diazotization 4. Cool the reactor jacket to -15 °C to achieve an internal batch temperature of -5 °C. 5. Prepare a solution of 0.9 kg sodium nitrite (NaNO₂) in 3 L of deionized water. 6. Commence subsurface dosing of the NaNO₂ solution using a dip tube over 6.0 hours. Maintain internal temperature strictly below -2 °C to prevent the hydrolysis of the diazonium intermediate into xanthine.

Step 3: Quenching and Reduction 7. Upon completion of dosing, agitate the mixture for an additional 2 hours at 0 °C to ensure complete conversion. 8. Slowly charge a 20% w/v aqueous solution of sodium sulfite (Na₂SO₃). Stop the addition when the reaction mixture transitions from a deep red/brown to a pale yellow suspension, indicating complete reduction of residual Br₂.

Step 4: Controlled Crystallization and Isolation 9. Heat the batch to 40 °C. 10. Gradually adjust the pH to 5.5 using 50% w/w aqueous sodium hydroxide (NaOH) over a 2-hour period. 11. Initiate a controlled cooling ramp of 0.5 °C/min down to 5 °C to promote the crystallization of 2-bromohypoxanthine. 12. Filter the slurry via a Nutsche filter. Wash the filter cake with cold deionized water (3 × 5 L) to remove inorganic salts, followed by cold ethanol (1 × 2 L) to remove organic impurities. 13. Dry the product in a vacuum oven at 50 °C to a constant weight.

References

  • Inhibition of Herpes Simplex Virus Thymidine Kinases by 2-Phenylamino-6-oxopurines and Related Compounds. nih.gov.[Link]

  • Design and Antimicrobial Action of Purine Analogs that Bind Guanine Riboswitches. nih.gov.[Link]

  • Synthesis and Reactions of 2-Chloro- and 2-Tosyloxy-2'-deoxyinosine Derivatives. academia.edu.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Bromohypoxanthine vs. 6-Bromopurine in Cross-Coupling Efficiency

The precise functionalization of the purine scaffold is a cornerstone of modern drug discovery, particularly in the development of targeted oncology therapeutics and novel nucleoside analogs 1. Transition-metal-catalyzed...

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Author: BenchChem Technical Support Team. Date: April 2026

The precise functionalization of the purine scaffold is a cornerstone of modern drug discovery, particularly in the development of targeted oncology therapeutics and novel nucleoside analogs 1. Transition-metal-catalyzed cross-coupling reactions have revolutionized our ability to construct complex molecular architectures . However, the efficiency of these reactions is heavily dependent on the electronic environment of the halogenated precursor.

This guide provides an objective, data-driven comparison of two critical intermediates—2-bromohypoxanthine and 6-bromopurine —analyzing the causality behind their divergent reactivity profiles and establishing field-proven, self-validating protocols for their use.

Mechanistic Causality: The Electronic Architecture of Purines

The fundamental step dictating the efficiency of any palladium-catalyzed cross-coupling reaction is the initial oxidative addition of the Pd(0) species into the carbon-halogen bond. The kinetics of this step are governed by the electron density at the target carbon.

  • 6-Bromopurine (High Reactivity): The C6 position of the purine ring is highly electron-deficient. The adjacent N1 and N7 atoms exert strong inductive and resonance electron-withdrawing effects. This extreme electron poverty significantly lowers the activation energy required for oxidative addition, making 6-bromopurine an exceptionally reactive electrophile for Suzuki-Miyaura and Stille couplings 2.

  • 2-Bromohypoxanthine (Low Reactivity): Conversely, 2-bromohypoxanthine presents a significant electronic hurdle. The C6 position features a carbonyl group (existing predominantly in the lactam tautomer). The amide-like resonance of the N1-C6=O system donates partial electron density back into the pyrimidine ring, mitigating the electron deficiency at C2. This stabilization strengthens the C2-Br bond, rendering it highly resistant to standard Pd(0) oxidative addition. Consequently, functionalization at C2 often requires specialized electron-rich ligands or alternative Nucleophilic Aromatic Substitution (SNAr) pathways 3.

MechanisticLogic Core Halogenated Purine Precursors C6 6-Bromopurine Highly Electron-Deficient C6 Core->C6 C2 2-Bromohypoxanthine Resonance-Stabilized C2 Core->C2 OxAdd_C6 Fast Pd(0) Oxidative Addition Standard Ligands (e.g., PPh3) C6->OxAdd_C6 OxAdd_C2 Slow Pd(0) Oxidative Addition Requires Electron-Rich Ligands C2->OxAdd_C2

Mechanistic divergence in oxidative addition based on purine electronic distribution.

Quantitative Performance Comparison

To objectively evaluate coupling efficiency, the table below summarizes benchmark data for the Suzuki-Miyaura cross-coupling of both substrates with standard arylboronic acids 4.

Parameter6-Bromopurine2-Bromohypoxanthine
Preferred Catalyst Pd(PPh₃)₄ (Standard)Pd(dppf)Cl₂ or Pd₂(dba)₃ / XPhos
Catalyst Loading 2 - 5 mol%10 - 15 mol%
Typical Base K₂CO₃ or Na₂CO₃K₃PO₄ or Cs₂CO₃
Solvent System Toluene/EtOH/H₂O or DME/H₂O1,4-Dioxane/H₂O
Reaction Temperature 80 °C100 - 110 °C (or Microwave)
Reaction Time 2 - 4 hours12 - 24 hours
Average Yield 85% - 95%40% - 65%
Primary Competing Rxn Hydrolysis (6-hydroxypurine)Dehalogenation / No Reaction

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Researchers must confirm specific analytical checkpoints before proceeding to subsequent steps.

ProtocolWorkflow S1 1. N-Protection (Trityl/THP) S2 2. Catalyst & Base Preparation S1->S2 S3 3. Cross-Coupling (Thermal/Microwave) S2->S3 S4 4. LC-MS Validation & Purification S3->S4

Standardized self-validating workflow for purine cross-coupling reactions.

Protocol A: Suzuki-Miyaura Coupling of 6-Bromopurine

Objective: High-yielding C6-arylation.

  • Substrate Preparation: Dissolve N9-protected 6-bromopurine (1.0 eq) and arylboronic acid (1.2 eq) in a degassed mixture of DME/H₂O (4:1, 0.1 M).

  • Catalyst Activation: Add K₂CO₃ (2.5 eq) and Pd(PPh₃)₄ (0.05 eq) under a strict argon atmosphere.

    • Causality: Pd(PPh₃)₄ provides a sufficient electron density for the highly reactive C6-Br bond without requiring expensive dialkylbiaryl phosphine ligands.

  • Reaction Execution: Heat the mixture to 80 °C for 3 hours.

  • In-Process Validation (Checkpoint 1): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: Proceed to workup only if the [M+H]⁺ peak of the starting 6-bromopurine is <5% relative to the product peak. If >5%, add an additional 0.02 eq of Pd catalyst and heat for 1 hour.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Derivatization of 2-Bromohypoxanthine via SNAr

Objective: Overcoming poor cross-coupling kinetics through Nucleophilic Aromatic Substitution.

Because 2-bromohypoxanthine resists standard Pd-catalyzed cross-coupling, SNAr with amine nucleophiles is the most reliable method for C2 functionalization 5.

  • Reaction Assembly: Suspend N9-protected 2-bromohypoxanthine (1.0 eq) and the target amine (2.0 eq) in trifluoroethanol (TFE) (0.2 M).

  • Acidic Activation: Add Trifluoroacetic acid (TFA) (5.0 eq).

    • Causality: TFA protonates the N1 and N3 positions of the purine ring. This dramatically increases the electrophilicity of the C2 position, compensating for the electron-donating effect of the C6 carbonyl and facilitating nucleophilic attack.

  • Reaction Execution: Heat the mixture to 140 °C in a microwave reactor for 2 hours.

  • In-Process Validation (Checkpoint 1): Analyze via LC-MS.

    • Validation Criteria: Confirm the disappearance of the 2-bromohypoxanthine isotopic doublet (characteristic 1:1 ratio for ⁷⁹Br/⁸¹Br) and the appearance of the product mass.

  • Workup: Evaporate the solvent in vacuo. Neutralize with saturated aqueous NaHCO₃, extract with DCM, and purify via preparative HPLC.

References

  • The Role of 6-Bromopurine in Advanced Cancer Therapy Research Source: nbinno.com
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Source: scispace.com
  • In vitro selection of RNA aptamers against a composite small molecule-protein surface Source: nih.gov
  • Purine-Furan and Purine-Thiophene Conjug
  • 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase Source: rsc.org

Sources

Comparative

Validating the efficacy of 2-bromohypoxanthine-derived inhibitors in vitro

Validating the Efficacy of 2-Bromohypoxanthine-Derived Covalent Inhibitors: A Comparative Guide for Nek2 Kinase Targeting The purine scaffold is a cornerstone in the rational design of kinase inhibitors. Within this chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Efficacy of 2-Bromohypoxanthine-Derived Covalent Inhibitors: A Comparative Guide for Nek2 Kinase Targeting

The purine scaffold is a cornerstone in the rational design of kinase inhibitors. Within this chemical space, 2-bromohypoxanthine has emerged as a highly versatile synthetic precursor[1]. By leveraging the susceptibility of the C2-bromine to nucleophilic aromatic substitution (SNAr) and subsequent cross-coupling at the C6 position, researchers can synthesize a potent class of targeted therapeutics: 2-arylamino-6-ethynylpurines[2].

This guide provides an objective comparison of these 2-bromohypoxanthine-derived irreversible inhibitors against standard reversible alternatives, focusing on their efficacy against NIMA-related kinase 2 (Nek2)—a critical cell cycle-dependent kinase whose overexpression is a hallmark of tumor progression[3].

Mechanistic Rationale: The Shift to Covalent Targeting

Historically, targeting Nek2 relied on reversible, ATP-competitive inhibitors (such as aminopyrazines or benzimidazoles)[4]. However, because the ATP-binding pocket is highly conserved across the human kinome, achieving selectivity—particularly against structurally homologous kinases like CDK2 or Plk1—remains a significant hurdle[3].

2-Bromohypoxanthine-derived 6-ethynylpurines solve this selectivity crisis through targeted covalent inhibition (TCI) . The 6-ethynyl group acts as a precise Michael acceptor. Upon binding to the orthosteric site, the alkyne is positioned in strict stereoelectronic alignment with Cys22 , a non-catalytic cysteine residue unique to Nek2 and only a handful of other kinases[4]. The resulting nucleophilic attack by the Cys22 thiolate forms a permanent covalent adduct, leading to irreversible enzyme inactivation and sustained pharmacodynamics[2].

Nek2_Mechanism A 2-Bromohypoxanthine (Synthetic Precursor) B 2-Arylamino-6-ethynylpurine (Covalent Inhibitor) A->B Substitution & Cross-Coupling C Nek2 Kinase Active Site (Contains Cys22) B->C ATP-Competitive Binding D Michael Addition (Covalent Bond Formation) C->D Nucleophilic Attack by Cys22 Thiol E Irreversible Nek2 Inhibition (Mitotic Arrest) D->E Sustained Target Engagement

Diagram 1: Mechanistic pathway of 2-bromohypoxanthine-derived covalent Nek2 inhibition.

Comparative Performance: Covalent vs. Reversible Inhibitors

To objectively validate the efficacy of these novel probes, we must compare them against established reversible inhibitors. As outlined in [2] and [3], the introduction of the 6-ethynyl warhead dramatically improves both biochemical potency and target selectivity compared to reversible analogs.

Table 1: Comparative Efficacy of Nek2 Kinase Inhibitors

Inhibitor ClassRepresentative CompoundTargetIC₅₀ (μM)Selectivity ProfileBinding Mode
2-Bromohypoxanthine-Derived 6-Ethynyl-N-phenyl-7H-purin-2-amineNek20.15Excellent (Cys22 specific)Irreversible (Covalent)
2-Bromohypoxanthine-Derived 4-((6-ethynyl-7H-purin-2-yl)amino)benzenesulfonamideNek20.14Excellent (Cys22 specific)Irreversible (Covalent)
Reversible Purine 3-((6-cyclohexylmethoxy-7H-purin-2-yl)amino)benzamideNek20.62Moderate (~11-fold vs CDK2)Reversible (ATP-comp)
Aminopyrazine Compound 4 (Literature Standard)Nek20.23Poor (Cross-reacts with Plk1)Reversible (ATP-comp)

Data synthesized from established structure-activity relationship (SAR) studies on Nek2 inhibitors[4],[2],[3].

Experimental Workflows: Self-Validating Systems for Irreversibility

Validating a 2-bromohypoxanthine-derived covalent inhibitor requires moving beyond standard endpoint assays. Because covalent binding is a two-step kinetic process ( E+I⇌E⋅I→E−I ), the experimental design must prove that the inhibition is both time-dependent and resistant to washout.

Protocol 1: Time-Dependent Kinase Inhibition (IC₅₀ Shift) Assay

The Causality: Reversible inhibitors reach binding equilibrium rapidly; their IC₅₀ remains constant regardless of pre-incubation time. In contrast, covalent inhibitors continuously drive the enzyme into the irreversible E−I complex over time. A leftward shift (decrease) in the IC₅₀ value upon prolonged incubation is the primary biochemical proof of covalent engagement[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the 6-ethynylpurine inhibitor in DMSO.

  • Enzyme Incubation: Mix recombinant Nek2 kinase with the inhibitor dilutions in a standard kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Time-Course: Set up three parallel reaction plates. Pre-incubate the enzyme-inhibitor mixtures for 0 min, 30 min, and 60 min at room temperature.

  • Initiation: Add ATP (at the Km​ concentration for Nek2) and a specific peptide substrate (e.g., MBP or a Nek2-optimized peptide) to initiate the reaction.

  • Detection: Quantify kinase activity using an ADP-Glo™ Kinase Assay or radiometric ³³P-ATP incorporation.

  • Analysis: Plot dose-response curves for each time point. A significant drop in IC₅₀ from 0 min to 60 min validates time-dependent covalent inhibition.

Protocol 2: Rapid Dilution (Washout) Assay

The Causality: If an inhibitor is reversible, diluting the enzyme-inhibitor complex drops the local inhibitor concentration below its dissociation constant ( Kd​ ), forcing the complex to dissociate and restoring kinase activity. If the inhibitor is derived from the 2-bromohypoxanthine covalent scaffold, the permanent thioether bond prevents dissociation, and enzyme activity remains fully suppressed despite dilution[2].

Step-by-Step Methodology:

  • Saturation: Incubate Nek2 kinase with the inhibitor at a concentration of 100 × IC₅₀ for 60 minutes to ensure complete target occupancy. Include a DMSO-only control and a known reversible inhibitor control.

  • Rapid Dilution: Dilute the incubation mixture 100-fold into a reaction buffer containing saturating concentrations of ATP and peptide substrate. (This drops the inhibitor concentration to 1 × IC₅₀, where a reversible inhibitor would release the enzyme).

  • Kinetic Monitoring: Continuously monitor product formation (e.g., via a continuous coupled-enzyme fluorescent assay) for 2 hours.

  • Validation: Calculate the initial velocity ( Vi​ ) of the diluted samples. The covalent 6-ethynylpurine will show near-zero Vi​ (sustained inhibition), while the reversible control will show a rapid recovery of Vi​ matching the DMSO control.

Washout_Workflow Step1 Incubate Nek2 + Inhibitor (100x IC50) Step2 Rapid Dilution (100-fold in Buffer) Step1->Step2 Rev Reversible Inhibitor: Activity Recovers Step2->Rev Dissociation Irr Covalent Inhibitor: Activity Remains Suppressed Step2->Irr Covalent Bond Maintained

Diagram 2: Logical workflow of the washout assay differentiating reversible and covalent inhibitors.

References

  • Matheson, C. J., et al. "2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase." RSC Medicinal Chemistry 11.6 (2020): 707-731. URL:[Link]

  • Solanki, S., et al. "Structure-guided design of purine-based probes for selective Nek2 inhibition." Oncotarget 8.10 (2017): 16428-16440. URL:[Link]

  • Wright, G. E., et al. "Inhibition of Herpes Simplex Virus Thymidine Kinases by 2-Phenylamino-6-oxopurines and Related Compounds." Journal of Medicinal Chemistry 48.9 (2005): 3363-3372. URL:[Link]

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